Sinigrin hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H18KNO10S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate |
InChI |
InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6+;;/t5-,7-,8+,9-,10+;;/m1../s1 |
InChI Key |
IUBVMJHASFBYGW-WBMBWNLZSA-M |
Isomeric SMILES |
C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+] |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+] |
Synonyms |
myronate sinigrin sinigrin, monopotassium salt |
Origin of Product |
United States |
Foundational & Exploratory
Sinigrin Hydrate: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinigrin, a glucosinolate found in cruciferous vegetables of the Brassicaceae family, has emerged as a promising phytochemical with significant anticancer potential. This technical guide provides an in-depth exploration of the molecular mechanisms through which sinigrin and its principal bioactive metabolite, allyl isothiocyanate (AITC), exert their effects on cancer cells. It has been demonstrated that sinigrin itself is a prodrug, which upon hydrolysis by the enzyme myrosinase, releases AITC, the primary mediator of its anticancer activities.[1][2] This document details the intricate signaling pathways modulated by sinigrin/AITC, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this field.
Core Mechanism of Action: From Prodrug to Potent Anticancer Agent
Sinigrin in its native form displays limited bioactivity.[1] Its therapeutic effects are almost entirely attributed to its enzymatic hydrolysis into AITC. This conversion can be catalyzed by myrosinase present in plant tissues upon damage or by enzymes produced by the human gut microflora.[3] AITC is a potent electrophile that interacts with and modulates the function of numerous intracellular targets, leading to the inhibition of cancer cell proliferation and survival.
Induction of Apoptosis
AITC is a potent inducer of apoptosis in a variety of cancer cell lines. This programmed cell death is orchestrated through the modulation of key signaling pathways:
-
The PI3K/AKT/mTOR Pathway: AITC has been shown to inhibit the phosphorylation of key components of the PI3K/AKT/mTOR pathway.[4] This signaling cascade is crucial for cell survival, proliferation, and growth. By downregulating the activity of PI3K, AKT, and mTOR, AITC effectively cuts off pro-survival signals, thereby sensitizing cancer cells to apoptosis.
-
The p53 and Bcl-2 Family Pathway: AITC can upregulate the expression of the tumor suppressor protein p53.[4] Activated p53 can then transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax, while downregulating the expression of anti-apoptotic members like Bcl-2.[4][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing apoptosis.[4]
-
The MAPK Pathway: AITC influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, ERK, and p38.[7][8] Activation of the JNK and p38 pathways is often associated with pro-apoptotic responses, while the role of ERK is more complex and can be cell-type dependent. AITC-mediated modulation of these pathways contributes to the overall apoptotic response.
Cell Cycle Arrest
AITC can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is achieved by:
-
Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): AITC has been observed to cause cell cycle arrest at the G1/S or G2/M checkpoints by downregulating the expression of key cell cycle regulatory proteins, including cyclins (e.g., Cyclin B1) and CDKs (e.g., CDK1).[9]
-
Induction of Cell Cycle Inhibitors: AITC can also induce the expression of CDK inhibitors, which bind to and inactivate cyclin-CDK complexes, thereby preventing the transition between cell cycle phases.
Anti-Metastatic Effects
Emerging evidence suggests that AITC can also inhibit the metastatic spread of cancer cells. This is accomplished through:
-
Inhibition of Matrix Metalloproteinases (MMPs): AITC has been shown to downregulate the expression and activity of MMPs, such as MMP-2 and MMP-9.[7] These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.
-
Modulation of Cell Adhesion and Migration: AITC can interfere with signaling pathways that control cell adhesion and migration, further impeding the ability of cancer cells to metastasize.[10]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of sinigrin and AITC in various cancer cell lines.
Table 1: IC50 Values of Sinigrin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| H460 | Lung Carcinoma | 60 | [11] |
| DU-145 | Prostate Cancer | 15.88 | [12][13] |
| HCT-15 | Colon Adenocarcinoma | 21.42 | [12][13] |
| A-375 | Melanoma | 24.58 | [12][13] |
| HL60 (with myrosinase) | Promyelocytic Leukemia | 2.71 µM | [1] |
Table 2: IC50 Values of Allyl Isothiocyanate (AITC) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | Non-small cell lung cancer | 5 | [3] |
| A549 | Non-small cell lung cancer | 10 | [3] |
| HL60/S | Promyelocytic leukemia | 2.0 ± 0.3 | [3] |
| HL60/AR | Doxorubicin-resistant leukemia | 4.1 ± 0.4 | [3] |
| GBM 8401 | Malignant glioma | 9.25 ± 0.69 | [3] |
| MCF-7 | Breast Cancer (ER+) | ~5 | [3] |
| MDA-MB-231 | Breast Cancer (Triple-negative) | 527.8 (24h) | [14] |
| AY-27 | Rat Bladder Cancer | Not specified | [3] |
| UM-UC-3 | Human Bladder Cancer | Not specified | [3] |
| PC-3 | Prostate Cancer (Androgen-independent) | ~17 | [3] |
| LNCaP | Prostate Cancer (Androgen-dependent) | ~17 | [3] |
| CAR (cisplatin-resistant) | Oral Cancer | ~30 (48h) | [3] |
| HT29 | Colorectal adenocarcinoma | Not specified | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by sinigrin/AITC and a typical experimental workflow for investigating its anticancer effects.
Caption: Conversion of Sinigrin to its active form, AITC.
References
- 1. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative regulation of bcl-2 expression by p53 in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allyl isothiocyanate inhibits cell migration and invasion in human gastric cancer AGS cells via affecting PI3K/AKT and MAPK signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allyl isothiocyanate inhibits cell metastasis through suppression of the MAPK pathways in epidermal growth factor‑stimulated HT29 human colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multidirectional Time-Dependent Effect of Sinigrin and Allyl Isothiocyanate on Metabolic Parameters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
What is the biological activity of sinigrin hydrate's hydrolysis products?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinigrin, a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family such as mustard seeds, broccoli, and Brussels sprouts, is a subject of intense scientific interest.[1] While sinigrin itself exhibits limited biological activity, its true potential is unlocked upon enzymatic hydrolysis.[1][2][3] This process, primarily catalyzed by the enzyme myrosinase (thioglucoside glucohydrolase), is initiated when plant tissues are disrupted, releasing a cascade of bioactive compounds.[4][5] These hydrolysis products are potent molecules with a wide spectrum of effects, including antineoplastic, anti-inflammatory, antimicrobial, and antioxidant activities.[1][6]
This technical guide provides an in-depth exploration of the biological activities of sinigrin hydrate's hydrolysis products. It details the underlying molecular mechanisms, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the critical pathways and workflows involved, serving as a comprehensive resource for professionals in research and drug development.
The Enzymatic Hydrolysis of Sinigrin
The conversion of sinigrin into its bioactive derivatives is a multi-step process governed by specific biochemical conditions.
Myrosinase-Catalyzed Reaction: When plant tissue is damaged, myrosinase, which is physically segregated from sinigrin in intact cells, is released.[4][7] The enzyme cleaves the β-thioglucosidic bond in sinigrin, releasing glucose and forming an unstable aglycone intermediate, thiohydroximate-O-sulfonate.[5][8]
Formation of Hydrolysis Products: This aglycone spontaneously rearranges to form several products. The specific products formed depend on factors such as pH, temperature, and the presence of cofactors like ferrous ions (Fe²⁺).[2][9][10]
-
Allyl Isothiocyanate (AITC): The primary and most biologically significant product, typically formed at neutral pH.[9]
-
Allyl Cyanide (AC) and Allyl Thiocyanate (ATC): Other rearrangement products.[2][9]
-
1-cyano-2,3-epithiopropane (CETP): Formation is favored in the presence of Fe²⁺ and an epithiospecifier protein.[9]
-
Glucose, Sulfate (SO₄²⁻), and Thiocyanate (SCN⁻): These ions and molecules are also released during the hydrolysis process.[11][12]
Caption: The enzymatic hydrolysis pathway of sinigrin by myrosinase.
Biological Activity of Allyl Isothiocyanate (AITC)
AITC is an organosulfur compound and the most extensively studied hydrolysis product of sinigrin, possessing a wide array of pharmacological properties.[4]
Anticancer Activity
AITC has demonstrated significant potential as a chemopreventive and therapeutic agent against various cancers.[4] Its anticancer effects are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of numerous cell signaling pathways.[13]
Apoptosis Induction: AITC triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[14] Key mechanisms include:
-
Modulation of Bcl-2 Family Proteins: AITC upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[14][15]
-
Mitochondrial Disruption: It decreases the mitochondrial membrane potential, leading to the release of cytochrome c, Apoptosis-Inducing Factor (AIF), and Endo G from the mitochondria into the cytoplasm.[14][15]
-
Caspase Activation: Released cytochrome c activates a caspase cascade, including key executioner enzymes like caspase-3 and caspase-9, which dismantle the cell.[14][15]
-
ER Stress: In some cell lines, AITC has been shown to induce apoptosis via endoplasmic reticulum stress pathways, involving proteins like GADD153.[14][15]
Caption: AITC-induced mitochondrial apoptosis pathway.
Cell Cycle Arrest: AITC can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, in Candida albicans, AITC was found to arrest cells at the G2/M phase, a mechanism that can also induce apoptosis in cancer cells.[16]
Anti-inflammatory and Antioxidant Effects
AITC exhibits potent anti-inflammatory and antioxidant properties.[6]
-
Anti-inflammatory: It can reduce the levels of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.[6]
-
Antioxidant: AITC activates the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress, thereby protecting cells from oxidative damage.[17]
Antimicrobial Activity
AITC is a powerful antimicrobial agent, effective against a broad range of bacteria and fungi.[1][6] It is recognized for its ability to inhibit foodborne pathogens and spoilage organisms.[1][3] Its antifungal activity has been demonstrated against Candida albicans, where it works by inhibiting ergosterol biosynthesis and producing reactive oxygen species (ROS).[16] The mechanism of action is thought to involve the binding of AITC to sulfhydryl groups on essential microbial enzymes.[9]
Biological Activity of Other Hydrolysis Products
While AITC is the most studied product, other molecules released during sinigrin hydrolysis also possess distinct biological functions.
-
Thiocyanate Ion (SCN⁻): This pseudohalide is a crucial component of the innate immune system.[18] In bodily secretions like saliva and airway lining fluid, enzymes such as lactoperoxidase and myeloperoxidase use SCN⁻ and hydrogen peroxide to generate hypothiocyanous acid (HOSCN).[18][19][20] HOSCN is a potent, yet host-compatible, antimicrobial and antiviral agent that helps regulate microflora.[18][20]
-
Sulfate Ion (SO₄²⁻): As the fourth most abundant anion in human plasma, sulfate is essential for a multitude of physiological processes.[21] Its primary role is in sulfonation reactions, which are critical for detoxifying xenobiotics, modulating the activity of steroids and neurotransmitters, and forming essential structural components like glycosaminoglycans in cartilage and other tissues.[21][22]
-
Minor Products (ATC, AC, CETP): The biological activities of other, less common hydrolysis products are not as well-defined. Allyl thiocyanate (ATC) has shown some antimicrobial activity, though it is less stable than AITC.[9] In one study, allyl cyanide (AC) and 1-cyano-2,3-epithiopropane (CETP) were not found to be inhibitory to bacterial growth at concentrations up to 1,000 ppm.[9]
-
Glucose: Glucose is a fundamental source of energy for cellular metabolism. In the context of sinigrin hydrolysis by microbes, high concentrations of glucose have been observed to reduce the rate of sinigrin degradation.[23]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activities of sinigrin hydrolysis products.
Table 1: Antimicrobial Activity of Sinigrin Hydrolysis Products
| Compound | Organism Type | Minimum Inhibitory Concentration (MIC) | Reference(s) |
|---|---|---|---|
| Allyl Isothiocyanate (AITC) | Bacteria | 50 - 1,000 ppm | [9] |
| Nonxerotolerant Yeasts | 1 - 4 ppm | [9] | |
| Candida albicans | 0.125 mg/mL (inhibits ergosterol biosynthesis) | [16] | |
| Allyl Thiocyanate (ATC) | Gram-negative & Gram-positive Bacteria | 200 - 400 ppm | [9] |
| Sinigrin, Allyl Cyanide (AC), CETP | Bacteria | > 1,000 ppm (not inhibitory) |[9] |
Table 2: Anticancer Activity of Hydrolyzed Sinigrin
| Compound Source | Cell Line | Activity Metric | Value | Reference(s) |
|---|
| Hydrolyzed Sinigrin (AITC) | Not specified | IC₅₀ (Anti-proliferative) | 2.71 μM |[1] |
Table 3: Physiological Concentrations of Thiocyanate (SCN⁻)
| Biological Fluid | Concentration Range (Non-smokers) | Reference(s) |
|---|---|---|
| Plasma, Saliva, Airway Fluid, etc. | 0.01 - 3 mM | [18] |
| Saliva | 0.5 - 2 mM |[24] |
Experimental Protocols
Detailed and reproducible methodologies are critical for studying the bioactivity of sinigrin hydrolysis products.
Protocol for Enzymatic Hydrolysis of Sinigrin
This protocol describes the in-vitro enzymatic hydrolysis of sinigrin to generate AITC and other products for subsequent bioassays.
-
Reagent Preparation:
-
Prepare a stock solution of sinigrin monohydrate (e.g., 10 mM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a solution of myrosinase enzyme (from a source like white mustard seed) in the same buffer. The final enzyme concentration should be determined empirically (e.g., 0.002 U/mL).[23]
-
-
Enzymatic Reaction:
-
Reaction Termination & Product Extraction:
-
Terminate the reaction by heat inactivation of the myrosinase (e.g., heating at 80°C for 5 minutes).[8]
-
For analysis or application of AITC, extract the aqueous mixture with an organic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether.[26]
-
The resulting organic phase will contain AITC and other lipophilic products, ready for quantification (e.g., by GC-MS) or use in biological assays.
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., E. coli O157:H7) in a suitable broth (e.g., Tryptic Soy Broth for bacteria, YM Broth for yeasts) to the mid-logarithmic phase.[9]
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Assay Setup (Broth Microdilution):
-
In a 96-well microtiter plate, add 100 µL of appropriate growth medium to each well.
-
Create a two-fold serial dilution of the test compound (e.g., AITC dissolved in a solvent like DMSO, then diluted in broth) across the plate.
-
Inoculate each well (except for a sterility control) with 10 µL of the standardized microbial inoculum.
-
Include a positive control (inoculum with no compound) and a negative control (broth only).
-
-
Incubation and Analysis:
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[9]
-
Protocol for Apoptosis Assessment via Caspase Activity Assay
This protocol measures the activity of key executioner caspases (e.g., Caspase-3/7) as an indicator of apoptosis.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7 human breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of AITC (or other hydrolysis products) for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
-
Caspase Assay:
-
Use a commercially available luminescent or fluorescent Caspase-Glo® 3/7 Assay kit.
-
Add the Caspase-Glo® reagent directly to the wells of the plate. The reagent contains a luminogenic caspase-3/7 substrate.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 present in the cells.
-
Normalize the data to cell viability (which can be measured in a parallel plate) to determine the specific increase in caspase activity.
-
Caption: General workflow for assessing the bioactivity of sinigrin products.
Conclusion
The hydrolysis of this compound unleashes a suite of compounds with significant and diverse biological activities. The primary product, allyl isothiocyanate, is a potent agent with well-documented anticancer, anti-inflammatory, and antimicrobial properties, operating through the modulation of multiple cellular signaling pathways. Furthermore, the co-products of this reaction, particularly thiocyanate and sulfate ions, are not inert bystanders but active participants in fundamental physiological processes, including innate immunity and metabolic regulation. A thorough understanding of these activities, supported by robust quantitative data and standardized experimental protocols, is essential for harnessing the therapeutic potential of these natural compounds in drug development and clinical applications.
References
- 1. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ars.usda.gov [ars.usda.gov]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous quantification of sinigrin, sinalbin, and anionic glucosinolate hydrolysis products in Brassica juncea and Sinapis alba seed extracts using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. rep.bioscientifica.com [rep.bioscientifica.com]
- 23. Influence of temperature, glucose, and iron on sinigrin degradation by Salmonella and Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Evaluation of the Biological Activity of Glucosinolates and Their Enzymolysis Products Obtained from Lepidium meyenii Walp. (Maca) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
A Technical Guide to Sinigrin Hydrate in Brassicaceae: Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinigrin, an aliphatic glucosinolate, and its hydrolysis product, allyl isothiocyanate (AITC), are of significant interest to the scientific community due to their roles in plant defense and their potential applications in human health, including as anticancer agents.[1][2] Found widely within the Brassicaceae family, the concentration and distribution of sinigrin can vary considerably between species, cultivars, and even different plant tissues.[3][4] This guide provides a comprehensive overview of the natural sources and distribution of sinigrin hydrate, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthesis and metabolic activation.
Natural Sources and Distribution of this compound
Sinigrin is a prominent secondary metabolite in many plants of the order Brassicales, most notably in the family Brassicaceae.[1][5] Its presence is a key characteristic of genera such as Brassica and Sinapis.
Distribution Across Brassicaceae Species
High concentrations of sinigrin are found in several well-known Brassica species. These include Brassica nigra (black mustard), Brassica juncea (brown or Indian mustard), and various cultivars of Brassica oleracea such as Brussels sprouts, cabbage, cauliflower, and Chinese broccoli.[1][3] Conversely, sinigrin is typically absent or present in negligible amounts in species like Brassica rapa and Brassica napus.[3]
Quantitative Distribution in Plant Tissues
The concentration of sinigrin is not uniform throughout the plant. Generally, the highest concentrations are found in reproductive tissues, particularly the seeds, followed by flowers and leaves, with the lowest levels typically observed in the stems and roots.[3][6] This distribution is consistent with its proposed role in defending the plant's most valuable parts against herbivores and pathogens.[5]
The following tables summarize the quantitative data on sinigrin content in various Brassicaceae species and their different parts, as reported in the literature.
Table 1: Sinigrin Content in Different Brassica Species
| Brassica Species | Cultivar/Variety | Plant Part | Sinigrin Content (µmol/g Dry Weight) | Reference(s) |
| Brassica juncea | - | Seed | 0.194 - 51.90 | [3] |
| Brassica juncea | Leaf Mustard | Alabastrums | up to 140.1257 | [6][7] |
| Brassica juncea | Leaf Mustard | Leaves | 1.2023 - 30.7310 (total glucosinolates) | [6] |
| Brassica juncea | Cutlass | Flower | 2050 ± 90 µg/g | [8] |
| Brassica juncea | Domo | Flower | 2300 ± 100 µg/g | [8] |
| Brassica nigra | - | Seed | 12.75 µg/g | [9][10] |
| Brassica nigra | - | Cotyledon Leaves | 7.0 µg/g | [9][10] |
| Brassica nigra | - | True Leaves | 7.1 µg/g | [9][10] |
| Brassica nigra | - | Stems | 6.8 µg/g | [9][10] |
| Brassica oleracea | Brussels Sprouts | - | High | [3] |
| Brassica oleracea | Cabbage | - | Moderate | [3] |
| Brassica oleracea | Broccoli | - | Negligible | [3] |
| Brassica carinata | PC 5 | Deoiled Cake | 21.30 | [11] |
| Brassica carinata | BCRC3 | Deoiled Cake | 165.42 | [11] |
| Brassica napus | NRCG35 | Deoiled Cake | 173.14 | [11] |
| Eruca sativa | RTM314 | Deoiled Cake | 2.92 | [11] |
Table 2: Sinigrin Content in Various Cultivars of Leaf Mustard (Brassica juncea) and Mustard (Brassica juncea var. crispifolia)
| Plant | Variety/Cultivar | Sinigrin Content (µmol/g) | Reference(s) |
| Leaf Mustard | Blue | 215.52 | [12] |
| Leaf Mustard | Ulchung | 204.45 | [12] |
| Leaf Mustard | Purple | 195.94 | [12] |
| Leaf Mustard | Dolsan | 193.05 | [12] |
| Mustard | Blue Mustard | 219.08 | [12] |
| Mustard | Red Mustard | 215.73 | [12] |
| Kale | - | 137.79 | [12] |
| Radish | - | 120.25 | [12] |
The Glucosinolate-Myrosinase System: A "Mustard Oil Bomb"
Sinigrin itself is a relatively inert compound.[5] Its biological activity is realized through the "glucosinolate-myrosinase system," often referred to as the "mustard oil bomb".[5][13] In intact plant tissue, sinigrin is physically separated from the enzyme myrosinase.[14] When the plant tissue is damaged, for instance by chewing insects or during food preparation, myrosinase comes into contact with sinigrin, catalyzing its hydrolysis.[1][14] This reaction releases glucose and an unstable aglycone, which then spontaneously rearranges to form allyl isothiocyanate (AITC), a volatile and pungent compound responsible for the characteristic flavor of mustard and horseradish.[1]
The type of hydrolysis product can be influenced by various factors such as pH and the presence of other proteins.[4][14]
Biosynthesis of Sinigrin
The biosynthesis of sinigrin is a complex, multi-step pathway originating from the amino acid methionine.[1] While the entire pathway is intricate, a simplified model highlights the key stages of side-chain elongation and core structure formation. Transcriptome analysis in Brassica nigra has identified key genes, such as BniMAM1-2, BniCYP79F1, and BniAOP2-1/2, that are highly expressed and play a crucial role in the synthesis and accumulation of sinigrin.[15][16]
Experimental Protocols
Extraction of Sinigrin
The extraction of sinigrin from plant material requires careful consideration to deactivate the myrosinase enzyme and prevent its degradation. Boiling solvents are commonly employed for this purpose.
4.1.1. Boiling Methanol/Ethanol Extraction
This is a widely used method for glucosinolate extraction.
-
Materials:
-
Fresh or freeze-dried plant material
-
70-80% (v/v) methanol or ethanol
-
Water bath
-
Centrifuge
-
Filter paper or syringe filters
-
-
Protocol:
-
Weigh approximately 0.2 g of dried and ground plant material.[6]
-
Add a known volume (e.g., 4 mL) of 70% methanol.[6]
-
Incubate in a water bath at 75-80°C for 20 minutes with intermittent mixing.[6][17] This step deactivates myrosinase.
-
Allow the mixture to cool to room temperature.
-
Centrifuge the extract to pellet the solid material.
-
Collect the supernatant containing the extracted sinigrin.[17]
-
The extract can be further purified if necessary, for example, by adding barium acetate to precipitate interfering compounds.[6]
-
4.1.2. Boiling Water Extraction
An alternative to organic solvents, boiling water can also be effective.
-
Materials:
-
Plant material
-
Deionized water
-
Boiling water bath
-
Centrifuge/filtration apparatus
-
-
Protocol:
-
Homogenize a known weight of plant tissue in a specific volume of boiling water.
-
Maintain in the boiling water bath for a set period (e.g., 5-10 minutes).
-
Cool the mixture rapidly on ice.
-
Centrifuge or filter to remove solid debris. The resulting supernatant contains the sinigrin.
-
Quantification of Sinigrin by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of sinigrin.
4.2.1. HPLC Method
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase analytical column
-
-
Chromatographic Conditions (Example): [2]
-
Mobile Phase: 20 mM tetrabutylammonium: acetonitrile (80:20, v/v) at pH 7.0
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 227 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
-
Quantification:
-
Prepare a series of standard solutions of pure this compound of known concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1.0 µmol/mL).[6]
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the extracted plant samples.
-
Determine the concentration of sinigrin in the samples by comparing their peak areas to the calibration curve.
-
Bioavailability and Metabolism
When raw or lightly cooked Brassicaceae are consumed, plant myrosinase can hydrolyze sinigrin in the upper gastrointestinal tract.[18] However, cooking inactivates myrosinase.[19] In such cases, intact sinigrin can reach the colon, where it can be metabolized by the gut microbiota.[19][20] Certain bacteria in the human gut, such as Bacteroides thetaiotaomicron, possess myrosinase-like activity and can convert sinigrin to AITC.[20] The conversion rate by gut microflora is variable, with studies showing that 10-30% of sinigrin may be converted to AITC.[19]
Conclusion
This compound is a key bioactive compound in many Brassicaceae species, with its concentration and distribution being highly variable. Understanding these aspects is crucial for agricultural, nutritional, and pharmaceutical research. The provided methodologies for extraction and quantification offer a robust framework for the accurate analysis of sinigrin in plant materials. Further research into the genetic and environmental factors influencing sinigrin content will be valuable for the development of crops with enhanced nutritional or biopesticidal properties.
References
- 1. Sinigrin - Wikipedia [en.wikipedia.org]
- 2. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Cabbage (Brassica oleracea) Accession and Growing Conditions on Myrosinase Activity, Glucosinolates and Their Hydrolysis Products [mdpi.com]
- 5. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. brocku.scholaris.ca [brocku.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biochemjournal.com [biochemjournal.com]
- 12. acgpubs.org [acgpubs.org]
- 13. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]
- 14. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptome Profiling Reveals Candidate Key Genes Involved in Sinigrin Biosynthesis in Brassica nigra [mdpi.com]
- 16. Transcriptome Profiling Reveals Candidate Key Genes Involved in Sinigrin Biosynthesis in <i>Brassica nigra</i> - ProQuest [proquest.com]
- 17. CN102048791B - Method for preparing sinigrin extract - Google Patents [patents.google.com]
- 18. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism of sinigrin (2-propenyl glucosinolate) by the human colonic microflora in a dynamic in vitro large-intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Chemical Architecture of Sinigrin Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinigrin, a prominent glucosinolate found in cruciferous vegetables of the Brassicaceae family, has garnered significant scientific interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities.[1][2] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of sinigrin hydrate (C₁₀H₁₈KNO₁₀S₂), a common form of this natural compound. We will delve into its precise atomic arrangement, including bond lengths, bond angles, and torsional angles as determined by X-ray crystallography. Furthermore, this guide will present a comprehensive overview of its spectroscopic properties, particularly its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) signatures. Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are also provided to facilitate further research and development.
Chemical Structure and Stereochemistry
Sinigrin is a glucosinolate characterized by a β-D-glucopyranose moiety linked via a sulfur atom to a (Z)-N-(sulfooxy)but-3-enimidothioate group.[3][4] The hydrated form includes a molecule of water in its crystal lattice.
The systematic IUPAC name for this compound is potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate.[5][6]
Stereochemical Configuration
The stereochemistry of sinigrin is crucial for its biological activity. Key stereochemical features include:
-
β-D-glucopyranose: The glucose unit exists in its pyranose form with a β-anomeric configuration at the C1' position, where the thioglycosidic bond is equatorial.
-
(Z)-Configuration: The carbon-nitrogen double bond (C=N) in the aglycone side chain possesses a (Z)-configuration. This was definitively confirmed by X-ray crystallography, where the sulfoxy and the thio-glucose substituents are on the same side of the double bond.[3]
The absolute configuration of the chiral centers in the glucose moiety is (2S, 3R, 4S, 5S, 6R).[5]
Crystallographic Data
The precise three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The refinement of its crystal structure was reported by Marsh and Waser in 1970. The compound crystallizes in the orthorhombic space group P2₁2₁2₁.
While the full crystallographic data is available in the original publication, a summary of key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈KNO₁₀S₂ | [5] |
| Molecular Weight | 415.5 g/mol | [5] |
| Melting Point | 125 - 129 °C | |
| Solubility | Soluble in water. | [6] |
| Appearance | White crystalline powder. | [6] |
Note: Detailed bond lengths, bond angles, and torsion angles are provided in the 1970 publication by Marsh and Waser in Acta Crystallographica Section B.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound in solution.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits characteristic signals for the glucopyranosyl protons and the protons of the allyl group in the aglycone side chain.
Table 2: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | ~4.95 | d | ~9.5 |
| H-2' | ~3.40 | t | ~9.0 |
| H-3' | ~3.55 | t | ~9.0 |
| H-4' | ~3.45 | t | ~9.0 |
| H-5' | ~3.60 | m | |
| H-6'a | ~3.85 | dd | ~12.0, ~5.0 |
| H-6'b | ~3.70 | dd | ~12.0, ~2.0 |
| H-2 | ~5.90 | m | |
| H-3a | ~5.30 | d | ~17.0 |
| H-3b | ~5.25 | d | ~10.5 |
| H-4 | ~2.80 | m |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from various sources.
¹³C NMR Spectral Data
The carbon NMR spectrum provides further confirmation of the molecular structure.
Table 3: ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Chemical Shift (ppm) |
| C-1' | ~82.0 |
| C-2' | ~72.0 |
| C-3' | ~78.0 |
| C-4' | ~70.0 |
| C-5' | ~77.0 |
| C-6' | ~61.0 |
| C=N | ~150.0 |
| C-2 | ~133.0 |
| C-3 | ~118.0 |
| C-4 | ~30.0 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from various sources.
Experimental Protocols
Isolation and Purification of this compound from Brassica nigra Seeds
This protocol outlines a common method for the extraction and purification of sinigrin from black mustard seeds.
Caption: Workflow for the isolation and purification of this compound.
-
Extraction:
-
Grind 100 g of Brassica nigra seeds to a fine powder.
-
Transfer the powder to a flask and add 1 L of boiling 70% aqueous methanol.
-
Maintain the mixture at boiling point for 20 minutes with stirring.
-
Filter the hot mixture through cheesecloth and then through filter paper.
-
Concentrate the filtrate under reduced pressure at 40 °C to remove the methanol.
-
-
Purification by Ion-Exchange Chromatography:
-
Prepare a DEAE-Sephadex A-25 column and equilibrate it with water.
-
Load the concentrated aqueous extract onto the column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the sinigrin using a stepwise gradient of potassium sulfate solution (e.g., 0.1 M, 0.2 M, 0.5 M).
-
Collect fractions and monitor for the presence of sinigrin using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Desalting and Crystallization:
-
Pool the sinigrin-containing fractions and desalt them using a suitable method (e.g., gel filtration chromatography on a Sephadex G-10 column or reverse osmosis).
-
Concentrate the desalted solution under reduced pressure.
-
Crystallize the this compound from a minimal amount of hot 90% ethanol by slow cooling.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
-
NMR Spectroscopic Analysis
Caption: General workflow for NMR spectroscopic analysis of this compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, a proton-decoupled sequence is used with a larger number of scans for adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline correction.
-
Reference the spectra using an internal or external standard (e.g., DSS or TSP for aqueous samples).
-
Single-Crystal X-ray Diffraction
Caption: General workflow for single-crystal X-ray diffraction analysis.
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated aqueous ethanol solution.
-
Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate crystal structure.
-
Signaling Pathways and Logical Relationships
Sinigrin itself is a precursor to the biologically active compound allyl isothiocyanate (AITC). The conversion is catalyzed by the enzyme myrosinase, which is physically separated from sinigrin in intact plant tissue. Upon tissue damage, myrosinase comes into contact with sinigrin, initiating the hydrolysis.
Caption: Enzymatic hydrolysis of sinigrin to allyl isothiocyanate.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and stereochemistry of this compound. The detailed information on its crystallographic and spectroscopic properties, along with robust experimental protocols, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. A thorough understanding of the structure-activity relationships of sinigrin and its derivatives is essential for harnessing their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102048791B - Method for preparing sinigrin extract - Google Patents [patents.google.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034070) [hmdb.ca]
In Vivo Conversion of Sinigrin to Allyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinigrin, a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family, undergoes enzymatic hydrolysis to form allyl isothiocyanate (AITC), a compound of significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This technical guide provides an in-depth overview of the in vivo conversion of sinigrin to AITC, detailing the underlying biochemical processes, factors influencing conversion efficiency, and relevant experimental protocols for its study. Quantitative data from various studies are summarized, and key pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.
The Enzymatic Conversion of Sinigrin to Allyl Isothiocyanate
The conversion of sinigrin to AITC is a classic example of a "mustard oil bomb" defense mechanism in plants.[4] In intact plant cells, sinigrin is physically segregated from the enzyme myrosinase (a β-thioglucosidase).[2][5] Upon tissue disruption, such as through chewing or cutting, myrosinase comes into contact with sinigrin, catalyzing its hydrolysis.[2][5]
The reaction proceeds in two main steps:
-
Myrosinase cleaves the β-thioglucosidic bond in sinigrin, releasing a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfonate.[6]
-
This intermediate spontaneously undergoes a Lossen-like rearrangement to form the pungent and biologically active AITC.[6]
In vivo, this conversion can be initiated by plant-derived myrosinase in the oral cavity and upper gastrointestinal tract if raw cruciferous vegetables are consumed. However, cooking inactivates myrosinase.[7] In such cases, the conversion of ingested sinigrin to AITC can still occur, albeit potentially to a lesser extent, mediated by the myrosinase-like activity of the human gut microbiota.[7][8][9]
Factors Influencing In Vivo Conversion
The efficiency of sinigrin to AITC conversion in vivo is influenced by several factors:
-
Food Processing: Cooking methods, such as boiling or microwaving, can denature and inactivate myrosinase, significantly reducing the conversion of sinigrin to AITC in the upper digestive tract.[10][7]
-
pH: Myrosinase activity is pH-dependent. While optimal pH can vary, it is generally favored in neutral to slightly acidic conditions.[6][11] Extreme acidic conditions, such as in the stomach, can inhibit myrosinase and may favor the formation of nitriles over isothiocyanates.[6]
-
Cofactors and Inhibitors: Ascorbic acid (Vitamin C) acts as a cofactor for myrosinase, enhancing its activity.[6] Conversely, sulfate, a byproduct of the reaction, can act as a competitive inhibitor.[6]
-
Gut Microbiota Composition: The composition and metabolic activity of an individual's gut microbiome play a crucial role in the conversion of sinigrin from cooked cruciferous vegetables, where plant myrosinase is inactive.[12][9]
Quantitative Data on Sinigrin to AITC Conversion
The extent of in vivo conversion can vary significantly. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Conversion of Sinigrin to AITC by Human Gut Microbiota
| Study System | Sinigrin Concentration | Conversion to AITC (%) | Reference |
| Dynamic in vitro large-intestinal model (pooled human microflora) | 1 mM | 1% | [7] |
| Dynamic in vitro large-intestinal model (pooled human microflora) | 15 mM | 4% | [7] |
| Dynamic in vitro large-intestinal model (individual human microflora) | Not specified | 10 - 30% (mean 19%) | [7][13] |
Table 2: Pharmacokinetic Parameters of AITC and its Metabolites in Rats
| Compound | Dose | Cmax (µg/mL) | Tmax (h) | AUC0-8h (µg·h/mL) | Reference |
| GSH-AITC | Not specified | 1.47 | 0.5 | 1.3 | [14][15] |
| NAC-AITC | Not specified | 14.03 | 0.5 | 12.33 | [14][15] |
GSH-AITC: Glutathione-AITC conjugate; NAC-AITC: N-acetylcysteine-AITC conjugate
Experimental Protocols
Quantification of Sinigrin and AITC by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the simultaneous analysis of sinigrin and its primary hydrolysis product, AITC.[16]
Methodology:
-
Sample Preparation:
-
For plant material: Extract ground seeds or lyophilized tissue with water.[16]
-
For biological fluids (e.g., plasma, urine): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile). A method using 20 mM tetrabutylammonium:acetonitrile (80:20, v/v) at pH 7.0 has been described.[17]
-
Flow Rate: Typically 0.5-1.0 mL/min.[17]
-
Detection: UV detection at approximately 227 nm for sinigrin and AITC.[18]
-
-
Quantification:
-
Prepare standard curves for both sinigrin and AITC of known concentrations.
-
Calculate the concentration in the samples by comparing the peak areas to the standard curves.
-
Myrosinase Activity Assay
This assay measures the activity of myrosinase by monitoring the disappearance of its substrate, sinigrin.[18]
Methodology:
-
Enzyme Extraction:
-
Reaction Mixture:
-
Activity Measurement:
-
Initiate the reaction by adding a known amount of the enzyme extract to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 227 nm over time (e.g., for 3 minutes) using a spectrophotometer.[18]
-
-
Calculation:
-
Calculate the myrosinase activity based on the rate of sinigrin disappearance, using the molar extinction coefficient for sinigrin (approximately 7000 L/mol/cm).[18]
-
Signaling Pathways Modulated by Allyl Isothiocyanate
AITC has been shown to exert its biological effects, particularly its anticancer properties, by modulating multiple cellular signaling pathways.[20]
Key Affected Pathways:
-
Apoptosis Induction: AITC can induce apoptosis (programmed cell death) in cancer cells. It has been shown to increase the production of reactive oxygen species (ROS) and intracellular Ca2+, decrease mitochondrial membrane potential, and activate caspases-3, -8, and -9.[21] It also modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[21]
-
Inflammation and Oxidative Stress: AITC can regulate pathways related to inflammation and oxidative stress.[20] It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines.[1]
-
Cell Cycle Arrest: AITC can cause cell cycle arrest, particularly at the G2/M phase, by modulating the activity of key cell cycle regulatory proteins such as CDK1/cyclin B.[1]
Conclusion
The in vivo conversion of sinigrin to AITC is a complex process influenced by a variety of factors, from food preparation to individual gut microbiota. Understanding these nuances is critical for the development of AITC-based therapeutics and for accurately interpreting the health benefits associated with the consumption of cruciferous vegetables. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the pharmacology of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allyl Isothiocyanate - Molecule of the Month - January 2024 (HTML version) [chm.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Myrosinase - Wikipedia [en.wikipedia.org]
- 7. Metabolism of sinigrin (2-propenyl glucosinolate) by the human colonic microflora in a dynamic in vitro large-intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidirectional Time-Dependent Effect of Sinigrin and Allyl Isothiocyanate on Metabolic Parameters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. article.imrpress.com [article.imrpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites | PLOS One [journals.plos.org]
- 16. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential [mdpi.com]
- 18. Purification of Active Myrosinase from Plants by Aqueous Two-Phase Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. terresinovia.fr [terresinovia.fr]
- 20. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Anti-inflammatory and Antioxidant Properties of Sinigrin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinigrin (potassium allylglucosinolate), a prominent glucosinolate found in cruciferous vegetables of the Brassicaceae family such as mustard seeds (Brassica nigra), broccoli, and Brussels sprouts, has garnered significant scientific interest.[1][2][3][4] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted to allyl isothiocyanate (AITC), a compound known for its pungent flavor and various biological activities.[2][3][5] However, research has increasingly focused on the therapeutic potential of sinigrin itself, particularly its anti-inflammatory and antioxidant properties.[3][4][6] This technical guide provides an in-depth review of the current understanding of sinigrin hydrate's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Section 1: Anti-inflammatory Properties of this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[7][8][9]
Mechanism of Action: Key Signaling Pathways
1.1.1. Inhibition of NF-κB and MAPK Pathways
In inflammatory states, signaling molecules like lipopolysaccharide (LPS) activate cascades that lead to the phosphorylation and activation of MAPKs (such as JNK, p38, and ERK) and the activation of the NF-κB transcription factor.[3][7] Activated NF-κB translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines and enzymes. Sinigrin has been shown to inhibit the phosphorylation of JNK and p38 MAPKs and suppress the nuclear translocation and expression of the p65 subunit of NF-κB.[3][7] This dual inhibition effectively downregulates the inflammatory response.[3][7][8]
1.1.2. Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[7][9] Sinigrin treatment has been demonstrated to decrease the production of IL-1β and IL-18 by suppressing the expression of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1 in LPS/ATP-stimulated macrophages.[7][9]
Visualization of Anti-inflammatory Signaling Pathways
dot
Caption: Sinigrin's inhibition of key inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo models.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Model System | Treatment | Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | LPS-stimulated | Concentration-dependent | Nitric Oxide (NO) Production | Inhibition | [7] |
| RAW 264.7 Macrophages | LPS-stimulated | Concentration-dependent | COX-2 Expression | Inhibition | [7] |
| RAW 264.7 Macrophages | LPS-stimulated | Concentration-dependent | Prostaglandin E2 (PGE2) | Inhibition | [7] |
| RAW 264.7 Macrophages | LPS-stimulated | Not specified | TNF-α Production | Significant suppression | [3][7] |
| RAW 264.7 Macrophages | LPS-stimulated | Not specified | IL-6 Production | Significant suppression | [3][7] |
| 3T3-L1 Adipocytes | Not specified | 1-100 µg/mL | TNF-α Production | Suppression | [6] |
| 3T3-L1 Adipocytes | Not specified | 1-100 µg/mL | IL-6 Production | Suppression | [6] |
| 3T3-L1 Adipocytes | Not specified | 1-100 µg/mL | IL-1β Production | Suppression | [6] |
| 3T3-L1 Adipocytes | Not specified | 1-100 µg/mL | IL-18 Production | Suppression | [6] |
| LPS/ATP-stimulated cells | Not specified | Not specified | IL-1β Production | Decreased | [7] |
| LPS/ATP-stimulated cells | Not specified | Not specified | IL-18 Production | Decreased | [7] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Condition | Dosage | Duration | Key Findings | Reference |
| Mice | Dextran Sulfate Sodium (DSS)-induced colitis | 15-30 mg/kg (oral) | 12 days | Mitigated weight loss, attenuated colon shrinkage, improved disease index, abrogated IL-17 levels. | [6][10] |
| ApoE-deficient mice | Atherosclerosis | Not specified | Not specified | Repressive effects on VCAM-1 and ICAM-1 expression. | [3] |
Experimental Protocols
1.4.1. In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium for a defined period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Quantification (TNF-α, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of inflammatory markers like COX-2, iNOS, and the phosphorylation status of MAPK and NF-κB pathway proteins.
-
1.4.2. In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for a period of 7-10 days.
-
Sinigrin Administration: this compound (e.g., 15 or 30 mg/kg body weight) is administered orally once daily, either as a prophylactic (starting before DSS) or therapeutic (starting after DSS induction) treatment.[10]
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for:
-
Histopathological Analysis (H&E Staining): To assess tissue damage, ulceration, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.
-
Cytokine Analysis (ELISA or RT-qPCR): To measure the levels of inflammatory cytokines (e.g., IL-17, TNF-α) in colon tissue homogenates.[10]
-
Western Blot Analysis: To investigate the expression of signaling proteins in the MAPK pathway.[10]
-
Section 2: Antioxidant Properties of this compound
This compound exhibits antioxidant activity through both direct and indirect mechanisms. It can directly scavenge free radicals and also enhance the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Mechanism of Action: Nrf2 Pathway Activation
The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress.[11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[11][12][13] Sinigrin and its metabolites are known to induce the expression of these protective enzymes, thereby bolstering the cell's ability to neutralize reactive oxygen species (ROS).[12]
Visualization of Nrf2 Antioxidant Pathway
dot
Caption: Activation of the Nrf2-ARE antioxidant pathway by sinigrin.
Quantitative Data on Antioxidant Effects
Table 3: In Vitro and In Vivo Antioxidant Effects of this compound
| Assay / Model | Measured Parameter | Result | Reference |
| Rancimat Test | Prolongation of olive oil oxidation stability | Sinigrin-loaded liposomes showed antioxidant potential. | [14] |
| Rats treated with lipopolysaccharide | Urinary nitrate + nitrite levels | Significantly reduced, indicating lower reactive nitrogen species. | [3] |
| Swiss Mice (Myocardium) | Catalase (CAT) levels in females | Significant increase (p ≤ 0.05) | [15] |
| Swiss Mice (Myocardium) | Total Glutathione (tGSH) in females | Significant increase (p ≤ 0.05) | [15] |
| Rodent Models | Enzyme Expression (Gastrointestinal tract) | Induced expression of NAD(P)H:quinone oxidoreductase 1 and glutathione-S-transferase. | [12] |
| in vitro anti-genotoxic assay | Inhibition of H₂O₂-induced clone formation | High anti-genotoxic effect (84.61% inhibition). | [3] |
Experimental Protocols
2.4.1. Rancimat Test for Oxidative Stability
-
Principle: The Rancimat method is an accelerated aging test to determine the oxidative stability of fats and oils. The oil sample is heated while a continuous stream of air is passed through it. Volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity of the water is continuously measured. The time until a rapid increase in conductivity occurs is called the induction time.
-
Procedure:
-
A precise amount of edible oil (e.g., 2.5 g of olive oil) is weighed into a reaction vessel.[14]
-
The test substance (this compound or sinigrin-loaded liposomes) is added at a specific concentration (e.g., 0.1% or 0.2% w/w).[14]
-
The vessel is placed in the Rancimat apparatus, heated to a set temperature (e.g., 100-120°C), and subjected to a constant airflow.
-
The induction time is automatically recorded by the instrument's software. A longer induction time compared to the control (oil alone) indicates antioxidant activity.
-
2.4.2. Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in cultured cells.
-
Procedure:
-
Human hepatocarcinoma HepG2 cells are seeded in a 96-well plate and incubated.
-
Cells are treated with various concentrations of this compound along with DCFH-DA.
-
After an incubation period, the free radical initiator AAPH is added to all wells.
-
The fluorescence is measured over time using a microplate reader.
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. Quercetin is often used as a positive control.
-
Section 3: Experimental Workflow Visualizations
The following diagrams illustrate typical experimental workflows for assessing the properties of this compound.
General Workflow for In Vitro Bioactivity Screening
dot
Caption: Typical workflow for in vitro screening of this compound.
General Workflow for In Vivo Animal Studies
dot
Caption: Typical workflow for in vivo studies using a disease model.
Conclusion
This compound demonstrates significant potential as a dual anti-inflammatory and antioxidant agent. Its multifaceted mechanism of action, centered on the inhibition of the NF-κB, MAPK, and NLRP3 inflammasome pathways and the activation of the Nrf2 antioxidant response, provides a strong rationale for its development as a therapeutic agent for chronic inflammatory diseases.[8] The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing inflammatory markers and enhancing antioxidant defenses. While these findings are promising, further research, including rigorous clinical trials, is necessary to fully delineate its therapeutic applications, establish optimal dosing, and ensure its safety and efficacy in humans.[8] The continued exploration of this compound and its derivatives could lead to novel strategies for managing conditions where inflammation and oxidative stress are key pathological factors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biorlab.com [biorlab.com]
- 3. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sinigrin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering the therapeutic potential of Sinigrin: A promising anti-inflammatory agent for chronic disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sinigrin Attenuates the Dextran Sulfate Sodium-induced Colitis in Mice by Modulating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sinigrin Monohydrate, synthetic - LKT Labs [lktlabs.com]
- 13. The involvement of Nrf2 antioxidant signalling pathway in the protection of monocrotaline-induced hepatic sinusoidal obstruction syndrome in rats by (+)-catechin hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Efficiency Extraction of Sinigrin Hydrate from Mustard Seeds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sinigrin, a glucosinolate found abundantly in the seeds of plants from the Brassicaceae family, such as Brassica juncea (Indian Mustard), is a precursor to the potent anticancer compound allyl isothiocyanate (AITC).[1][2] Effective extraction of intact sinigrin is crucial for research and development, requiring methods that are both high-yield and prevent enzymatic degradation. This document provides detailed protocols for extracting sinigrin hydrate from mustard seeds using conventional hot solvent and advanced ultrasonic-assisted methods. It includes a comparative analysis of different extraction techniques, step-by-step experimental procedures, and a validated RP-HPLC method for quantification.
Comparison of Extraction Methodologies
The choice of extraction solvent and method significantly impacts the yield and purity of the recovered sinigrin. A critical step in any method is the immediate inactivation of the myrosinase enzyme upon cell disruption to prevent the hydrolysis of sinigrin.[2] This is typically achieved by exposing the seed material to high temperatures. A comparison of common and optimized methods reveals significant differences in efficiency.[1][3][4]
Table 1: Quantitative Comparison of Sinigrin Extraction Methods
| Extraction Method | Solvent System | Temperature | Key Quantitative Outcome |
|---|---|---|---|
| Conventional Hot Solvent | Boiling Water | 100 °C | Serves as a baseline for comparison.[3][4] |
| Conventional Hot Solvent | Boiling 50% (v/v) Aqueous Acetonitrile | ~82 °C | Yields 15% more sinigrin than boiling water extraction.[3][4] |
| Conventional Hot Solvent | 70% (v/v) Aqueous Methanol | 70 °C | An effective alternative to acetonitrile-based methods.[2][3] |
| Ultrasonic-Assisted Solvent Extraction (USE) | 57% (v/v) Aqueous Ethanol | 81 °C | Achieved a productivity of 3.84 ± 0.02%, a 70.67% increase over conventional methods.[1][5] |
Experimental Protocols
Protocol 1: Conventional Hot Solvent Extraction
This protocol describes a general method for extracting sinigrin using hot solvents to ensure myrosinase inactivation. Boiling 50% (v/v) aqueous acetonitrile is noted as a highly efficacious solvent.[3]
A. Materials and Reagents:
-
Whole mustard seeds (Brassica juncea)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Grinder or mill
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Centrifuge and appropriate tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
B. Procedure:
-
Seed Preparation: Grind mustard seeds into a fine powder.
-
Solvent Preparation: Prepare a 50% (v/v) solution of acetonitrile in deionized water.
-
Extraction:
-
Place the powdered mustard seed into a round-bottom flask (a 1:10 solid-to-solvent ratio is recommended, e.g., 10 g powder in 100 mL solvent).
-
Add the 50% acetonitrile solution and bring to a boil under reflux with continuous stirring. The rapid heating inactivates the myrosinase enzyme.
-
Maintain the reflux for 1 hour.
-
-
Recovery:
-
Cool the mixture to room temperature.
-
Centrifuge the slurry at 4000 rpm for 10 minutes to pellet the solid material.
-
Decant the supernatant and filter it to remove any remaining fine particles.
-
-
Solvent Removal:
Protocol 2: Optimized Ultrasonic-Assisted Solvent Extraction (USE)
This method utilizes ultrasonication to enhance extraction efficiency, leading to significantly higher yields in a shorter time.[1] The optimized conditions have been determined using response surface methodology.[1][5]
A. Materials and Reagents:
-
Defatted mustard seed powder
-
Ethanol (ACS grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator with temperature control
-
Centrifuge and tubes
-
Filter assembly
B. Procedure:
-
Seed Preparation: If starting with whole seeds, grind them and defat the resulting powder using a Soxhlet extractor with a non-polar solvent like hexane.
-
Solvent Preparation: Prepare a 57% (v/v) solution of ethanol in deionized water.
-
Extraction:
-
Recovery and Clarification:
-
After extraction, centrifuge the mixture to separate the solid residue.
-
Filter the supernatant to obtain a clear crude extract.
-
-
Solvent Removal:
-
Concentrate the extract using a rotary evaporator to remove the ethanol. The remaining aqueous solution can be freeze-dried.
-
Purification and Quantification
Protocol 3: Purification by Anion-Exchange Chromatography
For applications requiring high-purity sinigrin, the crude extract can be purified using anion-exchange chromatography to separate the anionic glucosinolate from other components like proteins and sugars.[6]
A. Materials and Reagents:
-
Crude sinigrin extract
-
Strongly basic anion-exchange resin (e.g., PA312LOH)[6]
-
Sodium chloride (for elution)
-
Deionized water
-
Chromatography column
B. Procedure:
-
Column Packing: Prepare and pack the anion-exchange resin into a column according to the manufacturer's instructions.
-
Loading: Load the aqueous crude sinigrin extract onto the column.
-
Washing: Wash the column with deionized water to remove unbound neutral molecules.
-
Elution: Elute the bound sinigrin using a salt solution (e.g., NaCl). The optimal salt concentration should be determined empirically but can start in the range of 0.1-1.0 M.[6]
-
Recovery: Collect the fractions containing sinigrin. The fractions can be desalted using dialysis or size-exclusion chromatography, followed by freeze-drying to yield purified this compound. A study using this method increased purity from 43.05% to 79.63%.[6]
Protocol 4: Quantification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a validated method for the direct quantification of sinigrin in extracts without requiring a desulfation step.[7][8]
A. Principle: Sinigrin is quantified using an isocratic RP-HPLC system with a C18 column. An ion-pairing agent, tetrabutylammonium (TBA), is added to the mobile phase to improve the retention and separation of the anionic sinigrin molecule.[7] Detection is performed via UV absorbance at 227 nm.[7][8]
B. HPLC System Parameters:
Table 2: RP-HPLC Conditions for Sinigrin Quantification
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | 20 mM Tetrabutylammonium (TBA):Acetonitrile (80:20, v/v), adjusted to pH 7.0[7][8] |
| Flow Rate | 0.5 - 1.0 mL/min[7][8] |
| Detection | UV Absorbance at 227 nm[7][8] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient (~25 °C) |
| Standard | this compound certified reference material |
C. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a calibration curve by making serial dilutions (e.g., 50-800 µg/mL).[8]
-
Sample Preparation: Dilute the crude or purified sinigrin extract in the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the sinigrin peak based on the retention time of the standard (typically 3-4 minutes under these conditions).[8] Calculate the concentration in the samples by correlating their peak areas with the standard calibration curve.
Diagrams and Workflows
Caption: Workflow for sinigrin extraction, purification, and analysis.
Caption: Key parameters influencing sinigrin extraction efficiency.
References
- 1. Optimization of ultrasonic-stimulated solvent extraction of sinigrin from Indian mustard seed (Brassica Juncea L.) using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Direct determination of sinigrin in mustard seed without desulfatation by reversed-phase ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Sinigrin Hydrate in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinigrin, a glucosinolate found abundantly in plants of the Brassicaceae family, such as mustard and horseradish, is a precursor to allyl isothiocyanate (AITC), a compound with known biological activities, including anticancer properties.[1][2] Accurate and reliable quantification of sinigrin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of sinigrin hydrate in plant extracts.
Principle
This method utilizes RP-HPLC with a C18 column to separate sinigrin from other components in the plant extract. The separation is achieved using an isocratic mobile phase containing an ion-pairing reagent, which improves the retention and peak shape of the polar sinigrin molecule. Detection is performed using a UV detector at a wavelength where sinigrin exhibits maximum absorbance. Quantification is based on the external standard method, comparing the peak area of sinigrin in the sample to a calibration curve generated from this compound standards of known concentrations.
Experimental Workflow
Caption: A generalized workflow for the quantification of this compound in plant extracts.
Detailed Protocols
Sample Preparation
To prevent enzymatic degradation of sinigrin by myrosinase, proper sample preparation is critical.[1]
Protocol:
-
Lyophilization: Fresh plant material (e.g., roots, seeds) should be freeze-dried to remove water and inhibit enzymatic activity.[1]
-
Grinding: The lyophilized plant material is then ground into a fine powder to ensure homogeneity and increase the surface area for efficient extraction.
-
Storage: The powdered sample should be stored in an airtight container at -20°C until extraction.
Extraction of Sinigrin
Various solvents can be used for sinigrin extraction, with boiling 70% ethanol or boiling water being effective.[1][3][4] The following protocol is based on a validated method.[1]
Protocol:
-
Weigh 50 g of the freeze-dried plant powder and transfer it to a suitable flask.
-
Add 250 mL of 70% (v/v) ethanol.
-
Heat the mixture at 65°C for 15 minutes with occasional stirring.
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant.
-
Repeat the extraction process on the solid residue two more times with fresh 70% ethanol.
-
Combine all the supernatants.
-
To obtain a glucosinolate-rich fraction and remove inorganic impurities, the ethanol can be evaporated under reduced pressure, and the resulting aqueous extract can be passed through an ion-exchange column.[1]
HPLC Method for Quantification
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, column oven, and a PDA or UV detector. |
| Column | C18 analytical column (e.g., 4.6 x 150 mm, 3 µm particle size).[5] |
| Mobile Phase | 20 mM Tetrabutylammonium:Acetonitrile (80:20, v/v), pH adjusted to 7.0.[1][2][6] |
| Flow Rate | 0.5 mL/min.[1][2][6] |
| Column Temperature | 40°C.[5] |
| Detection | UV at 227 nm or 229 nm.[5][6] |
| Injection Volume | 10-20 µL. |
| Run Time | Approximately 10 minutes (Sinigrin retention time is around 3.6 minutes under these conditions).[1][2] |
Preparation of Standard Solutions
Protocol:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range in the samples (e.g., 50, 100, 200, 400, 600, 800 µg/mL).[1][2]
Calibration Curve and Quantification
Protocol:
-
Inject each working standard solution into the HPLC system in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the average peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[1][2]
-
Inject the prepared plant extract samples into the HPLC system.
-
Determine the peak area of sinigrin in the sample chromatogram.
-
Calculate the concentration of sinigrin in the sample using the regression equation from the calibration curve.
Method Validation
A summary of the validation parameters for a similar HPLC method for sinigrin quantification is presented below, following the International Council for Harmonisation (ICH) guidelines.[1]
| Parameter | Result |
| Linearity Range | 50 - 800 µg/mL.[1][2] |
| Correlation Coefficient (R²) | > 0.99.[1][2] |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically ≥ 3).[7] |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (typically ≥ 10).[7] |
| Accuracy (% Recovery) | Intra-day: -1.37%; Inter-day: -1.29%.[1][2] |
| Precision (% RSD) | Intra-day: 1.43%; Inter-day: 0.94%.[1][2] |
| Specificity | The peak for sinigrin in the sample should be well-resolved from other peaks and have a similar retention time to the standard.[1] |
| Stability | Sinigrin in the extract is stable for at least 24 hours at room temperature and for over 7 days at 4-8°C.[1] |
RSD: Relative Standard Deviation
Signaling Pathway Visualization (Illustrative)
While this application note focuses on the analytical method, understanding the biological context of sinigrin is important. The following diagram illustrates the enzymatic conversion of sinigrin to its bioactive compound, allyl isothiocyanate.
Caption: Enzymatic hydrolysis of sinigrin by myrosinase.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in plant extracts.[2] Adherence to the detailed protocols for sample preparation, extraction, and chromatographic analysis will ensure reliable and reproducible results, which are essential for research, development, and quality control in the pharmaceutical and nutraceutical industries.
References
- 1. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies [mdpi.com]
Application Notes: Caspase-3 Activity Assay for Apoptosis Induction by Sinigrin Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction Sinigrin is a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family, such as broccoli and mustard seeds.[1][2] While sinigrin itself is largely inactive, upon hydrolysis by the enzyme myrosinase (which can occur upon plant tissue damage or by intestinal microflora), it is converted into allyl isothiocyanate (AITC), a potent bioactive compound.[2][3][4] AITC has demonstrated significant anticancer properties, primarily through the induction of apoptosis (programmed cell death) in various cancer cell lines.[3][4]
A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases.[5] Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6][7] Therefore, measuring the enzymatic activity of caspase-3 is a reliable method for quantifying apoptosis. This document provides detailed protocols for assessing sinigrin hydrate-induced apoptosis by measuring caspase-3 activity using both colorimetric and fluorometric assays.
Mechanism of Action: Sinigrin-Induced Apoptosis Sinigrin's anticancer effects are mediated by its hydrolysis product, AITC. AITC has been shown to induce apoptosis through multiple signaling pathways. It can inhibit the pro-survival PI3K/Akt/mTOR pathway and down-regulate anti-apoptotic proteins like Bcl-2.[1][8] Concurrently, it can up-regulate the expression of pro-apoptotic proteins such as p53 and Bax, which leads to the activation of initiator caspases (e.g., Caspase-9) and subsequently, the executioner caspase-3.[1][9]
References
- 1. Potential Therapeutic Effect of Sinigrin on Diethylnitrosamine-Induced Liver Cancer in Mice: Exploring the Involvement of Nrf-2/HO-1, PI3K–Akt–mTOR Signaling Pathways, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of the Glucosinolate Sinigrin on Alterations in Molecular Biomarkers of the Myocardium in Swiss Mice [mdpi.com]
- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis as a Mechanism of the Cancer Chemopreventive Activity of Glucosinolates: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biogot.com [biogot.com]
- 6. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sinigrin Impedes the Breast Cancer Cell Growth through the Inhibition of PI3K/AKT/mTOR Phosphorylation-Mediated Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Proliferative Activities of Sinigrin on Carcinogen-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Sinigrin Hydrate from Brassica juncea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the efficient extraction of sinigrin hydrate from Brassica juncea (Indian mustard) seeds using ultrasound-assisted extraction (UAE). This method offers significant advantages over conventional extraction techniques, including increased yield and reduced extraction time.[1][2][3]
Introduction
Sinigrin, a prominent glucosinolate found in Brassica species, is a precursor to allyl isothiocyanate (AITC), a compound with well-documented anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][4][5] Brassica juncea seeds are a particularly rich source of sinigrin, making them an excellent raw material for its isolation.[4][6] Ultrasound-assisted extraction is a promising and efficient method for enhancing the productivity of sinigrin extraction.[3][4] The underlying principle of UAE involves the use of acoustic cavitation to disrupt plant cell walls, thereby facilitating the release of intracellular contents and enhancing mass transfer.[3]
Experimental Protocols
This section details the optimized protocol for the ultrasound-assisted extraction of this compound from Brassica juncea seeds. The following procedure is based on established methodologies that have demonstrated high extraction efficiency.
Materials and Equipment
-
Brassica juncea seeds
-
Petroleum ether
-
Ethanol
-
Deionized water
-
Cyclone mill or grinder
-
60-mesh sieve
-
Ultrasonic cell pulverizer (e.g., JY92-2D, 20 kHz, 400 W with a cylindrical probe)
-
Thermostated water bath
-
Vortex mixer
-
Centrifuge
-
Vacuum evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantitative analysis
Pre-Extraction Preparation of Brassica juncea Seeds
-
Inactivation of Myrosinase: Heat the Brassica juncea seeds at 100°C for 2 hours to inactivate the myrosinase enzyme. This prevents the enzymatic hydrolysis of sinigrin to allyl isothiocyanate during the extraction process.
-
Grinding: After cooling, grind the seeds using a cyclone mill and pass the powder through a 60-mesh sieve to ensure a uniform particle size.
-
Defatting: To the ground seed powder, add a 5-fold volume of petroleum ether and stir for 1 hour. Centrifuge and discard the supernatant. Repeat this step three times to obtain defatted mustard seed powder.
-
Drying: Dry the defatted powder under a stream of air and store it at -20°C for future use.[1]
Ultrasound-Assisted Extraction Protocol
-
Sample Preparation: Weigh 2 grams of the pre-prepared defatted mustard seed powder.
-
Ultrasonic Treatment: Place the powder in a suitable vessel and add the extraction solvent. Subject the mixture to ultrasonic treatment using a probe-type sonicator for 5 minutes at a frequency of 20 kHz and a power of 400 W.[1]
-
Extraction: Immediately after sonication, place the vessel in a thermostated water bath for extraction. The extraction is carried out with continuous stirring using a vortex mixer. The optimized extraction parameters are a 57% ethanol concentration, an extraction temperature of 81°C, and an extraction time of 60 minutes.[2][3]
-
Centrifugation: After extraction, centrifuge the mixture at 4800 rpm for 10 minutes at 25°C.[1]
-
Concentration: Collect the supernatant and concentrate it using a vacuum evaporator.
-
Reconstitution: Dissolve the concentrated extract in a known volume of deionized water for subsequent quantitative analysis by HPLC.[1]
Data Presentation
The following tables summarize the quantitative data from studies on the ultrasound-assisted extraction of sinigrin.
Table 1: Comparison of Ultrasound-Assisted Extraction (UAE) and Conventional Extraction (CE) of Sinigrin
| Extraction Method | Sinigrin Yield (%) | Improvement with UAE (%) | Reference |
| Conventional Extraction | 2.25 ± 0.05 | - | [3] |
| Ultrasound-Assisted Extraction | 3.84 ± 0.02 | 70.67 | [2][3] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Sinigrin
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 57% | [2][3] |
| Extraction Temperature | 81°C | [2][3] |
| Extraction Time | 60 minutes | [2][3] |
| Ultrasonic Pre-treatment Time | 5 minutes | [1] |
| Ultrasonic Frequency | 20 kHz | [1] |
| Ultrasonic Power | 400 W | [1] |
Visualizations
Experimental Workflow for Sinigrin Extraction
Caption: Workflow for Ultrasound-Assisted Extraction of Sinigrin.
Proposed Anticancer Signaling Pathway of Allyl Isothiocyanate (AITC)
Sinigrin itself is not bioactive but is hydrolyzed to the anticancer compound allyl isothiocyanate (AITC).[2] AITC has been shown to induce apoptosis and inhibit cancer cell growth. The following diagram illustrates a potential signaling pathway for AITC-induced apoptosis in cancer cells.
Caption: AITC-Induced Apoptotic Signaling Pathway.
Conclusion
Ultrasound-assisted extraction is a highly effective method for isolating this compound from Brassica juncea seeds, offering a substantial increase in yield compared to conventional methods. The provided protocol, optimized for key parameters, serves as a robust starting point for researchers in natural product chemistry and drug development. The bioactivity of sinigrin's hydrolysis product, AITC, underscores the importance of efficient extraction techniques for obtaining this valuable compound for further pharmacological investigation.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Optimization of ultrasonic-stimulated solvent extraction of sinigrin from Indian mustard seed (Brassica Juncea L.) using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
Sinigrin Hydrate Administration in In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of sinigrin hydrate in various animal models, summarizing key quantitative data, detailing experimental protocols, and illustrating the molecular pathways involved. This document is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound.
I. Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound administration in key in vivo animal studies.
Table 1: Effects of this compound in a Streptozotocin (STZ)-Induced Diabetic Rat Model[1][2]
| Parameter | Control (Diabetic) | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Blood Glucose (mg/dL) | Significantly Elevated | Significantly Reduced | More Significantly Reduced |
| Serum Insulin | Depleted | Significantly Increased | More Significantly Increased |
| Body Weight | Reduced | Significantly Improved | More Significantly Improved |
| Food Intake | Elevated | Modulated towards Normal | Modulated towards Normal |
| Water Intake | Elevated | Modulated towards Normal | Modulated towards Normal |
| Liver Weight | Elevated | Modulated towards Normal | Modulated towards Normal |
| Kidney Weight | Elevated | Modulated towards Normal | Modulated towards Normal |
| Inflammatory Mediators | Elevated | Significantly Modulated | More Significantly Modulated |
| Antioxidant Levels | Depleted | Significantly Improved | More Significantly Improved |
Table 2: Effects of this compound in a Diethylnitrosamine (DEN)-Induced Liver Cancer Mouse Model[3][4][5]
| Parameter | Control (DEN-Induced) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Serum ALT | Significantly Increased | Significantly Reduced | More Significantly Reduced |
| Serum AST | Significantly Increased | Significantly Reduced | More Significantly Reduced |
| Serum ALP | Significantly Increased | Significantly Reduced | More Significantly Reduced |
| Serum GGT | Significantly Increased | Significantly Reduced | More Significantly Reduced |
| Serum LDH | Significantly Increased | Significantly Reduced | More Significantly Reduced |
| Serum AFP | Significantly Increased | Significantly Reduced | More Significantly Reduced |
| Serum Bilirubin | Significantly Increased | Significantly Reduced | More Significantly Reduced |
| Serum Total Protein | Reduced | Significantly Increased | More Significantly Increased |
| Serum Albumin | Reduced | Significantly Increased | More Significantly Increased |
| Hepatic SOD, CAT, GPx, GST | Significantly Decreased | Significantly Enhanced | More Significantly Enhanced |
| Hepatic TBARS | Increased | Reduced | More Significantly Reduced |
| Hepatic Glutathione | Reduced | Increased | More Significantly Increased |
| Hepatic 8-OHdG | Increased | Significantly Reduced | More Significantly Reduced |
| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Enhanced | Significantly Decreased | More Significantly Decreased |
| NF-κB p65 Expression | Enhanced | Lower Expression | Lower Expression |
| PI3K, AKT, mTOR Expression | - | Significantly Reduced | Significantly Reduced |
| Bax and Caspase-9 mRNA | Lower | Significantly Increased | Significantly Increased |
| Bcl-2 mRNA | Upregulated | Decreased | Decreased |
Table 3: Effects of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Mouse Model[6]
| Parameter | Control (LPS-Induced) | This compound Treatment |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Significantly Increased | Significantly Inhibited |
| Nitric Oxide (NO) Production | Not Significantly Reduced | Not Significantly Reduced |
| MAPK Phosphorylation (JNK, p38) | Increased | Blocked |
| NLRP3 Expression | Increased | Suppressed |
| p65 Expression | Increased | Suppressed |
| Urinary Nitrate + Nitrite Levels | Increased | Significantly Reduced |
II. Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving this compound administration.
Protocol 1: Induction of Type 1 Diabetes with Streptozotocin (STZ) and this compound Treatment in Rats
Objective: To induce a model of type 1 diabetes in rats using STZ and to assess the therapeutic effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
This compound
-
Vehicle (e.g., distilled water or saline)
-
Oral gavage needles
-
Glucometer and test strips
-
Metabolic cages
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) for at least one week with ad libitum access to standard chow and water.
-
Induction of Diabetes:
-
Fast the rats overnight (12-14 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before injection.
-
Administer a single intraperitoneal (i.p.) injection of STZ (dose can range from 45-65 mg/kg body weight). A dose of 60 mg/kg is commonly used.[1]
-
Return rats to their cages and provide a 5-10% sucrose solution for the first 24 hours to prevent hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure blood glucose levels from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.
-
-
This compound Preparation and Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle (e.g., distilled water) daily.
-
Divide the diabetic rats into experimental groups (e.g., diabetic control, this compound 25 mg/kg, this compound 50 mg/kg).
-
Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 28 days).[2]
-
-
Monitoring and Sample Collection:
-
Monitor body weight, food, and water intake regularly (e.g., weekly).
-
At the end of the treatment period, fast the rats overnight.
-
Anesthetize the animals and collect blood samples via cardiac puncture for biochemical analysis (e.g., serum glucose, insulin, liver and kidney function markers).
-
Euthanize the animals and collect organs (e.g., pancreas, liver, kidney) for histological examination and further molecular analysis.
-
Protocol 2: Induction of Hepatocellular Carcinoma with Diethylnitrosamine (DEN) and this compound Treatment in Mice
Objective: To induce a model of liver cancer in mice using DEN and to evaluate the anti-cancer effects of this compound.
Materials:
-
Male ICR or C57BL/6 mice (14 days old)
-
Diethylnitrosamine (DEN)
-
Sterile saline
-
This compound
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House mice with their mothers under standard laboratory conditions.
-
Induction of Liver Cancer:
-
This compound Treatment:
-
Monitoring and Sample Collection:
-
Monitor body weight and general health throughout the study.
-
At the end of the study (e.g., 10 weeks of age), euthanize the mice.
-
Collect blood for serum analysis of liver function markers (ALT, AST, ALP, etc.) and cancer biomarkers (AFP).
-
Excise the liver, record its weight, and examine for tumors.
-
Collect liver tissue for histopathology, oxidative stress marker analysis, and molecular studies (e.g., Western blot, qPCR for signaling pathway components).
-
Protocol 3: Induction of Systemic Inflammation with Lipopolysaccharide (LPS) and this compound Treatment in Mice
Objective: To induce a model of systemic inflammation in mice using LPS and to investigate the anti-inflammatory properties of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile pyrogen-free saline
-
This compound
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House mice in standard laboratory conditions for at least one week.
-
This compound Pre-treatment:
-
Divide mice into experimental groups (e.g., control, LPS only, LPS + this compound).
-
Administer this compound or vehicle orally via gavage. The timing of pre-treatment can vary, for example, once daily for several days before LPS challenge.
-
-
Induction of Inflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight) dissolved in sterile pyrogen-free saline.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Collect blood for the measurement of serum pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Collect tissues (e.g., liver, lung, spleen) for analysis of inflammatory markers (e.g., MPO activity, gene expression of inflammatory mediators).
-
Urine can be collected to measure nitrate and nitrite levels as an indicator of nitric oxide production.[6]
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Sinigrin activates the Nrf2/HO-1 pathway to confer hepatoprotection.
Caption: Sinigrin inhibits the PI3K/Akt/mTOR pathway in liver cancer.
Caption: Sinigrin suppresses inflammation by inhibiting the NF-κB signaling pathway.
References
- 1. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Therapeutic Effect of Sinigrin on Diethylnitrosamine-Induced Liver Cancer in Mice: Exploring the Involvement of Nrf-2/HO-1, PI3K–Akt–mTOR Signaling Pathways, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Effect of Sinigrin on Diethylnitrosamine-Induced Liver Cancer in Mice: Exploring the Involvement of Nrf-2/HO-1, PI3K-Akt-mTOR Signaling Pathways, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Sinigrin Hydrate using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinigrin, a glucosinolate found in plants of the Brassicaceae family, is a subject of increasing interest in pharmaceutical research due to its potential therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities.[1] Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative identification of sinigrin hydrate in plant extracts and other matrices.[2][3] This application note provides a detailed protocol for the identification of this compound using TLC, including sample preparation, chromatographic development, and visualization techniques.
Principle
TLC is a solid-liquid chromatographic technique where a sample is applied to a stationary phase (e.g., silica gel) coated on a plate.[4] The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample migrate at different rates depending on their affinity for the stationary and mobile phases.[5] This differential migration results in the separation of the components. The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for its identification.[6]
Experimental Protocols
Materials and Reagents
-
TLC Plates: Pre-coated silica gel 60 F254 plates
-
Chemicals: this compound standard, methanol (80%), n-propanol, ethyl acetate, deionized water, n-butanol, pyridine, toluene, glacial acetic acid, silver nitrate (AgNO3), acetone, Folin-Ciocalteu reagent. All chemicals and solvents should be of analytical grade.
-
Equipment: TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm), spraying bottle, heating plate or oven.
Preparation of Standard Solution
Prepare a 1 mg/mL stock solution of this compound standard by dissolving it in 80% methanol.
Sample Preparation (from Plant Material)
-
Extraction: Homogenize 0.1 g of dried and powdered plant material with 2 mL of 80% methanol.[2] The mixture can be left overnight at room temperature (25°C) and then centrifuged at 5000 rpm for 25 minutes to obtain a clear supernatant.[7]
-
Desulfation (Optional but Recommended): For cleaner separation and to remove impurities, a desulfation step can be performed using an ion-exchange column like DEAE Sephadex.[7] This involves passing the extract through the column to remove sulfate groups from the glucosinolates.
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.[5]
-
Using a capillary tube, apply a small spot of the this compound standard solution and the prepared sample extract onto the starting line.[7] Ensure the spots are small and uniform.
-
Allow the spots to dry completely before developing the plate.
Chromatographic Development
-
Pour the chosen solvent system into the TLC developing chamber to a depth of about 0.5 to 1 cm.
-
To ensure a saturated atmosphere inside the chamber, which leads to better separation, line the chamber with filter paper wetted with the mobile phase and allow it to stand for at least 30 minutes with the lid closed.[8]
-
Carefully place the spotted TLC plate into the developing chamber. Ensure the starting line with the spots is above the solvent level.[5]
-
Close the chamber and allow the solvent to ascend the plate.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate in a fume hood.
Visualization
-
UV Detection: View the dried TLC plate under a UV lamp at 254 nm.[9] Compounds that absorb UV light will appear as dark spots against the fluorescent background of the plate. Circle the spots with a pencil.
-
Chemical Derivatization:
-
Silver Nitrate Spray: Prepare a spray reagent by dissolving 1 ml of saturated AgNO3 in 200 mL of acetone containing 6 mL of water.[2] Spray the plate evenly and allow it to dry.
-
Folin-Ciocalteu Reagent: Spray the plate with Folin-Ciocalteu reagent. Glucosinolates may appear as light yellow spots.[2]
-
Data Interpretation
-
Calculate the Rf value for the standard this compound spot and the corresponding spot in the sample extract using the following formula: Rf = Distance traveled by the spot / Distance traveled by the solvent front [6]
-
A match in the Rf value and color of the spot between the sample and the this compound standard in the same TLC system provides strong evidence for the presence of this compound in the sample.
Data Presentation
The following table summarizes reported Rf values for sinigrin and other glucosinolates in different solvent systems, which can be used as a reference for identification.
| Solvent System | Compound | Reported Rf Value | Reference |
| n-Propanol: Ethyl Acetate: H2O (7:1:2) | Glucosinolates | 0.16, 0.20, 0.36 | [2][7] |
| n-Butanol: Pyridine: H2O (6:4:2) | Glucosinolates | Not specified | [7] |
| Toluene: Methanol: Glacial Acetic Acid: H2O (7:4:3:1) | Glycosides | Not specified | [7] |
Note: Rf values can be influenced by several factors including the exact composition of the mobile phase, temperature, and the specific batch of TLC plates. Therefore, it is crucial to run a standard alongside the sample for accurate identification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. iitg.ac.in [iitg.ac.in]
- 6. Home Page [chem.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Encapsulation of Sinigrin Hydrate in Liposomes for Improved Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinigrin, a glucosinolate found in plants of the Brassicaceae family, has garnered significant interest for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] However, its clinical application can be limited by poor stability and low bioavailability. Encapsulating sinigrin hydrate within liposomes presents a promising strategy to overcome these limitations. Liposomes, as biocompatible and biodegradable vesicles, can protect the active compound from degradation, prolong its circulation time, and facilitate its targeted delivery.[3][4]
These application notes provide a comprehensive overview of the encapsulation of this compound in liposomes, including detailed experimental protocols, characterization data, and visualization of relevant biological pathways.
Data Presentation
The following tables summarize the key physicochemical characteristics of this compound-loaded liposomes from a representative study.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Parameter | Value | Reference |
| Encapsulation Efficiency (%) | 62 ± 3 | [5][6] |
| Mean Diameter (nm) | 155.6 ± 2.3 | [6][7] |
| Polydispersity Index (PDI) | 0.21 ± 0.01 | [6][7] |
| Zeta Potential (mV) | -5.8 ± 0.4 | [6][7] |
Data from Drvenica et al. (2021) using the proliposome method.
Table 2: In Vitro Sinigrin Release and Recovery After Simulated Digestion
| Condition | Sinigrin Recovery (%) | Reference |
| Free Sinigrin (Gastric Phase) | 85.3 ± 1.5 | [6][7] |
| Liposomal Sinigrin (Gastric Phase) | 92.1 ± 0.9 | [6][7] |
| Free Sinigrin (Duodenal Phase) | 68.7 ± 2.1 | [6][7] |
| Liposomal Sinigrin (Duodenal Phase) | 88.5 ± 1.2 | [6][7] |
Data from Drvenica et al. (2021), demonstrating the protective effect of liposomal encapsulation.
Experimental Protocols
Preparation of this compound-Loaded Liposomes via the Proliposome Method
This protocol is adapted from the work of Drvenica et al. (2021).[5][8] The proliposome method is a scalable technique that involves the formation of a dry, free-flowing powder which, upon hydration, spontaneously forms a liposomal suspension.
Materials:
-
This compound (≥99.0% purity)
-
Soybean lecithin (e.g., Phospholipon 90G)
-
Ethanol (analytical grade)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Rotary evaporator (optional, for large-scale preparation)
Procedure:
-
In a round-bottom flask, dissolve the soybean lecithin in ethanol. A typical ratio is 1 g of lecithin to 1 mL of ethanol.
-
Add deionized water to the lipid-ethanol mixture. A common ratio of lipid:ethanol:water is 1:0.8:2 (w/w/w).[5][8]
-
Heat the mixture to 60°C while stirring continuously at approximately 800 rpm until a homogenous, opalescent mixture is formed.
-
Cool the mixture to room temperature.
-
Add the desired amount of this compound to the mixture under continuous stirring (800 rpm). Continue stirring for at least 30 minutes to ensure complete dispersion and encapsulation.
-
The resulting suspension contains the this compound-loaded liposomes. For long-term storage, the proliposome mixture can be dried under vacuum to form a powder.
Characterization of Liposomes: Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and surface charge of nanoparticles in suspension.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute a small aliquot of the liposomal suspension with deionized water to an appropriate concentration for DLS analysis (this prevents multiple scattering effects).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters for temperature (typically 25°C) and scattering angle (e.g., 90° or 173°).
-
Perform the measurement to obtain the mean particle diameter (Z-average), polydispersity index (PDI), and zeta potential.
-
Repeat the measurement at least three times to ensure reproducibility.
In Vitro Drug Release Assay via Dialysis Method
This assay simulates the release of this compound from the liposomes into a surrounding medium over time.
Materials:
-
Dialysis tubing with a suitable molecular weight cut-off (MWCO), ensuring retention of liposomes while allowing free diffusion of released sinigrin.
-
Phosphate-buffered saline (PBS), pH 7.4, as the release medium.
-
Shaking incubator or water bath.
-
HPLC system for quantification of sinigrin.
Procedure:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Pipette a known volume (e.g., 1 mL) of the this compound-loaded liposome suspension into the dialysis bag and securely seal both ends.
-
Place the dialysis bag into a vessel containing a larger volume of pre-warmed PBS (e.g., 100 mL) to ensure sink conditions.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the vessel.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the collected samples for sinigrin concentration using a validated HPLC method.
-
Calculate the cumulative percentage of sinigrin released at each time point.
Cellular Uptake Assay of Liposomes using Fluorescence Microscopy
This protocol allows for the visualization of liposome internalization by cells.
Materials:
-
Fluorescently labeled liposomes (e.g., incorporating a lipophilic dye like DiI or DiD, or encapsulating a fluorescent marker).
-
Cell culture medium.
-
A suitable cell line (e.g., macrophages like RAW 264.7, or a cancer cell line relevant to the therapeutic target).
-
Fluorescence microscope.
-
Glass-bottom dishes or chamber slides.
Procedure:
-
Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Prepare a dispersion of the fluorescently labeled sinigrin liposomes in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the liposome-containing medium.
-
Incubate the cells with the liposomes for various time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
After incubation, wash the cells three times with PBS to remove non-internalized liposomes.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
(Optional) Counterstain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).
-
Mount the slides and visualize the cellular uptake of liposomes using a fluorescence microscope with appropriate filter sets.
Visualizations
Experimental Workflow
Caption: Experimental workflow for sinigrin liposome preparation and analysis.
Signaling Pathway of Sinigrin's Anti-Inflammatory Action
Sinigrin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9][10] Liposomal delivery can enhance the bioavailability of sinigrin, thereby potentially potentiating its activity on these pathways.
Caption: Sinigrin's inhibition of NF-κB and MAPK signaling pathways.
References
- 1. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. news-medical.net [news-medical.net]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. A bioanalytical assay to distinguish cellular uptake routes for liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction for the Cleanup of Sinigrin Hydrate Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinigrin, a glucosinolate found in plants of the Brassicaceae family, is a precursor to allyl isothiocyanate, a compound with known biological activities, including potential anticancer properties.[1][2] Accurate quantification of sinigrin in various samples is crucial for research and drug development. However, crude extracts often contain interfering substances that can compromise analytical results. Solid-phase extraction (SPE) provides an effective method for the cleanup and purification of sinigrin hydrate samples prior to downstream analysis, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[3][4][5] This application note provides a detailed protocol for the cleanup of this compound samples using weak anion exchange SPE and summarizes the expected recovery and purity.
Principle of Solid-Phase Extraction for Sinigrin Cleanup
Sinigrin is an anionic compound due to the presence of a sulfate group.[1] This characteristic allows for its retention on a weak anion exchange (WAX) SPE sorbent, such as one functionalized with dimethylaminopropyl (DEA) groups.[3][4] The SPE process involves the following key steps:
-
Conditioning: The SPE cartridge is conditioned with appropriate solvents to activate the sorbent and ensure reproducible retention.
-
Loading: The crude sinigrin extract is loaded onto the cartridge. Sinigrin and other anionic compounds are retained on the sorbent, while neutral and cationic impurities pass through.
-
Washing: The cartridge is washed with a solvent to remove any remaining weakly bound impurities.
-
Elution: A solvent of appropriate ionic strength and/or pH is used to disrupt the interaction between sinigrin and the sorbent, allowing for its elution and collection.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the SPE cleanup of this compound samples.
Materials and Reagents
-
Weak Anion Exchange (WAX) SPE Cartridges (e.g., Bond Elut DEA)[3]
-
This compound standard
-
Deionized water
-
Formic acid[6]
-
Ammonium hydroxide
-
Sodium acetate
-
Sample extraction solution: 70% (v/v) aqueous methanol or 50% (v/v) aqueous acetonitrile[2]
-
SPE vacuum manifold
-
Collection tubes
Sample Preparation
-
Extract the plant material or sample containing this compound with the chosen extraction solvent. Common methods include boiling in 70% methanol or 50% acetonitrile.[2]
-
Centrifuge the extract to pellet any solid debris.
-
Dilute the supernatant with deionized water to reduce the organic solvent concentration before loading onto the SPE cartridge.
Solid-Phase Extraction Protocol
-
Conditioning:
-
Pass 5 mL of methanol through the WAX SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Loading:
-
Load the diluted sample extract onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove unretained compounds.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove weakly bound impurities.
-
-
Elution:
-
Elute the purified this compound from the cartridge with 2-5 mL of a suitable elution solvent. A common eluent is a solution of 0.5 M sodium acetate or a buffered solution with a higher ionic strength.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
Quantitative Data Summary
The recovery of sinigrin after SPE cleanup is a critical parameter for method validation. The following table summarizes representative quantitative data from studies utilizing SPE for glucosinolate analysis.
| SPE Sorbent | Sample Matrix | Analytical Method | Average Recovery (%) | Reference |
| Ion-pair SPE | Brassica juncea extract | HPLC | 92.6 | [8] |
| DEA-based WAX | Certified rapeseed | UHPLC-HRMS | Comparable to ISO method | [3] |
| Ion-exchange | Raphanus sativus root extract | RP-HPLC | 95.66 | [1] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solid-phase extraction protocol for this compound cleanup.
References
- 1. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. brocku.scholaris.ca [brocku.scholaris.ca]
Troubleshooting & Optimization
Improving the yield of sinigrin hydrate extraction from plant material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of sinigrin hydrate from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in sinigrin extraction to prevent yield loss?
A1: The most critical initial step is the immediate inactivation of the enzyme myrosinase in the plant tissue. Myrosinase, when it comes into contact with sinigrin upon tissue damage, hydrolyzes it into allyl isothiocyanate and other degradation products, significantly reducing the yield of intact sinigrin.[1][2]
Q2: Which plant materials are the best sources for high yields of sinigrin?
A2: Seeds of Brassica juncea (Indian mustard) and Brassica nigra (black mustard) are known to contain high concentrations of sinigrin compared to other plants in the Brassicaceae family, making them ideal for large-scale extraction.[1]
Q3: How can I purify the crude sinigrin extract?
A3: Ion-exchange chromatography is an effective method for purifying sinigrin from crude extracts. Macroporous anion-exchange resins can be used to selectively adsorb and then elute glucosinolates like sinigrin, significantly increasing the purity of the final product.[3][4] Another method involves using DEAE-Sephadex A-25 for purification.[4][5]
Q4: What is the stability of sinigrin in the final extract?
A4: Sinigrin in an extract is stable for over 24 hours at room temperature and for more than 7 days when stored in a refrigerator at 4–8 °C, with less than 2% relative standard deviation observed in its concentration.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
Issue 1: Low or No Sinigrin Yield
Possible Causes & Solutions:
-
Myrosinase Activity: The enzyme myrosinase may not have been effectively inactivated, leading to the degradation of sinigrin.
-
Improper Solvent Selection: The chosen solvent may not be efficient for extracting sinigrin.
-
Inadequate Extraction Time or Temperature: The extraction parameters may not be optimal for maximizing sinigrin recovery.
Workflow for Diagnosing Low Yield
References
- 1. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinigrin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brocku.scholaris.ca [brocku.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of ultrasonic-stimulated solvent extraction of sinigrin from Indian mustard seed (Brassica Juncea L.) using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Sinigrin Hydrate in Aqueous Solutions: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sinigrin hydrate in aqueous solutions. This guide addresses common stability issues and offers practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing rapid degradation. What are the primary causes?
A1: Rapid degradation of this compound in aqueous solutions is most commonly caused by enzymatic hydrolysis. The presence of the enzyme myrosinase, even in trace amounts, will catalyze the breakdown of sinigrin into allyl isothiocyanate (AITC) and other byproducts.[1][2][3][4] Other contributing factors include elevated temperatures and alkaline pH conditions.[1][2][3][5]
Q2: What is the expected stability of a pure this compound solution in water?
A2: In the absence of myrosinase, pure sinigrin is relatively stable in buffered water within a pH range of 5.00 to 7.00.[1][2][3] However, it is less stable at a pH of 9.00.[1][2][3] One study noted that the half-life of pure sinigrin in buffered water (pH 5-7) was greater than 120 days.[1] For practical purposes, it is often recommended not to store aqueous solutions for more than one day to ensure minimal degradation.[6]
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in neutral to slightly acidic aqueous solutions (pH 5.0-7.0).[1][2][3] Under alkaline conditions (e.g., pH 9.0), its degradation is more pronounced.[1][2][3] The degradation of sinigrin at high pH can still primarily yield AITC.[1]
Q4: Can temperature impact the stability of my sinigrin solution?
A4: Yes, temperature is a critical factor. Higher temperatures accelerate the degradation of sinigrin, particularly in the presence of myrosinase.[7][8] Thermally induced degradation can occur even without enzymatic activity, leading to the formation of nitriles and isothiocyanates.[5] For optimal stability, solutions should be kept cool and stored at recommended temperatures, typically -20°C for long-term storage of the solid compound.[6][9]
Q5: I suspect myrosinase contamination in my experiment. How can I inhibit its activity?
A5: To inhibit myrosinase activity, you can employ methods such as boiling the solution, which denatures the enzyme.[10][11] Additionally, maintaining a low pH can reduce myrosinase activity, as the enzyme generally has an optimal pH range for its function.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low sinigrin concentration in prepared solution. | 1. Myrosinase contamination: The enzyme may be present in the sinigrin source material or introduced during sample preparation.[1][2][3] 2. High pH of the solvent: Using an alkaline buffer or unbuffered water with a high pH can accelerate degradation.[1][2][3] 3. Elevated temperature: Preparing or storing the solution at room temperature or higher for extended periods can cause degradation.[5][7] | 1. Inactivate Myrosinase: If myrosinase contamination is suspected, heat the aqueous solution to boiling for a few minutes to denature the enzyme before dissolving the this compound.[10][11] 2. Control pH: Use a buffered solution with a pH between 5.0 and 7.0 for preparing your stock solutions.[1][2][3] 3. Maintain Low Temperature: Prepare solutions on ice and store them at 4°C for short-term use or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles. |
| Formation of a pungent odor (mustard-like smell) from the solution. | Degradation to Allyl Isothiocyanate (AITC): This is the primary breakdown product of sinigrin hydrolysis by myrosinase and is responsible for the characteristic pungent smell of mustard.[4] | This is a strong indicator of sinigrin degradation. Follow the steps above to prevent further breakdown. If AITC is not a desired component of your experiment, the solution should be discarded and a new one prepared using appropriate stabilization techniques. |
| Inconsistent experimental results between batches of sinigrin solutions. | 1. Variable myrosinase contamination: Different lots of sinigrin or variations in handling may introduce inconsistent levels of enzymatic activity. 2. Inconsistent preparation parameters: Differences in pH, temperature, or storage time between batches can lead to varying degrees of degradation. | 1. Standardize Protocol: Implement a strict, standardized protocol for solution preparation, including steps to inhibit myrosinase, control pH, and maintain a consistent temperature. 2. Quality Control: Quantify the sinigrin concentration using a validated analytical method like HPLC immediately after preparation to establish a baseline for each batch.[10][12] |
| Precipitate formation in the aqueous solution. | Low Solubility: this compound has limited solubility in some aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 1 mg/mL.[6] | 1. Prepare a stock solution in an organic solvent: Sinigrin is soluble in organic solvents like DMSO and ethanol (approximately 30 mg/mL), which can then be further diluted into your aqueous buffer.[6] Ensure the final concentration of the organic solvent is low enough to not affect your experiment. 2. Prepare a fresh aqueous solution: If an organic solvent-free solution is required, prepare it by directly dissolving the solid in the aqueous buffer and use it immediately.[6] |
Quantitative Data Summary
Table 1: Factors Influencing Sinigrin Stability in Aqueous Solutions
| Factor | Condition | Observation | Reference(s) |
| pH | pH 5.00-7.00 | Relatively stable | [1][2][3] |
| pH 9.00 | Less stable | [1][2][3] | |
| Temperature | 4°C, 10°C, 21°C | Degradation increases with higher temperatures. | [7] |
| 21°C | 53.2% to 59.1% degradation by certain pathogens over 21 days. | [7] | |
| Myrosinase | Present | Rapid degradation to allyl isothiocyanate (AITC). | [1][2][3][4] |
| Glucose | 0.25% to 1.0% | Significantly reduced sinigrin degradation by certain pathogens. | [7] |
| Iron Ions | Ferrous or Ferric Iron (10 mM) | Significantly enhanced sinigrin degradation by certain pathogens. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Aqueous Stock Solution
This protocol is designed to minimize degradation by inhibiting potential myrosinase activity and controlling pH.
Materials:
-
This compound solid
-
Deionized water or desired buffer (e.g., phosphate buffer, pH 6.0)
-
Heating plate or water bath
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile filter
Procedure:
-
Heat the deionized water or buffer to 100°C and maintain for 5-10 minutes to denature any potential myrosinase contamination.
-
Allow the water or buffer to cool to room temperature in a sterile environment.
-
Weigh the desired amount of this compound solid.
-
Dissolve the this compound in the cooled, heat-treated water or buffer to the desired concentration.
-
Vortex gently until fully dissolved.
-
Sterile filter the solution using a 0.22 µm filter to remove any microbial contamination.
-
Aliquot the solution into sterile microcentrifuge tubes.
-
For short-term storage, keep at 4°C for no longer than 24 hours. For long-term storage, store at -20°C.
Protocol 2: Quantification of Sinigrin in Aqueous Solution by HPLC
This protocol provides a general framework for the analysis of sinigrin concentration to assess stability.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrabutylammonium hydrogen sulfate (TBA) or other suitable ion-pairing agent.
-
This compound standard.
Procedure:
-
Mobile Phase Preparation: A common mobile phase consists of an aqueous component and an organic component. For example, 20 mM tetrabutylammonium in water:acetonitrile (80:20, v/v) at pH 7.0.[12][13]
-
Standard Curve Preparation: Prepare a series of sinigrin standards of known concentrations in the mobile phase or the same solvent as the samples.
-
Sample Preparation: Dilute the sinigrin solution to be tested with the mobile phase to fall within the concentration range of the standard curve.
-
HPLC Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Record the retention time and peak area for sinigrin. The retention time for sinigrin is typically short, around 3.6 minutes under these conditions.[12]
-
Quantification: Construct a standard curve by plotting the peak area versus the concentration of the sinigrin standards. Determine the concentration of sinigrin in the samples by interpolating their peak areas from the standard curve.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sinigrin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Influence of temperature, glucose, and iron on sinigrin degradation by Salmonella and Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. brocku.scholaris.ca [brocku.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Sinigrin Hydrate Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sinigrin hydrate. Our aim is to help you overcome common solubility issues in polar solvents to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits solubility in a range of polar solvents. For preparing stock solutions, organic polar solvents are generally recommended. Aqueous buffers are suitable for preparing working solutions, but solubility is lower.
-
High Solubility: Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) can dissolve this compound at concentrations of approximately 30 mg/mL.[1]
-
Low Solubility: In aqueous solutions like phosphate-buffered saline (PBS) at a pH of 7.2, the solubility is significantly lower, around 1 mg/mL.[1]
-
Enhanced Aqueous Solubility: The solubility in water can be substantially increased to as high as 125 mg/mL with the use of ultrasonication.
Q2: I'm observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue, often due to the lower solubility of this compound in aqueous media. Here are some troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the Organic Solvent in the Final Solution: A small percentage of the organic solvent from the stock solution can help maintain solubility. However, it is crucial to ensure the final solvent concentration is compatible with your experimental system, as organic solvents can have physiological effects.
-
Use a Co-solvent System: Prepare your working solution in a mixture of water and a miscible organic solvent, such as ethanol. This can significantly enhance solubility.
-
pH Adjustment: Sinigrin is more stable in a pH range of 5.0 to 7.0.[2] Adjusting the pH of your aqueous buffer to be within this range may improve stability and prevent precipitation.
Q3: What is the stability of this compound in different solvents?
A3: The stability of this compound is influenced by the solvent and pH.
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
pH Stability: Sinigrin is relatively stable in buffered water with a pH between 5.0 and 7.0. It is less stable at a pH of 9.0.[2]
-
Organic Stock Solutions: When stored properly at -20°C, stock solutions in anhydrous organic solvents like DMSO or ethanol can be stable for longer periods. It is recommended to purge the solvent with an inert gas before dissolving the this compound to minimize degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | Hygroscopic nature of the compound leading to clumping. | Ensure the product is stored in a desiccator. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Use a vortex or sonication to aid dissolution. |
| Precipitation occurs immediately upon adding stock solution to aqueous media. | Exceeding the solubility limit in the final aqueous solution. | Perform serial dilutions. Prepare an intermediate dilution in a solvent mixture with a higher percentage of the organic solvent before the final dilution in the aqueous buffer. |
| Cloudiness or precipitation appears in the working solution over time. | Instability of this compound in the aqueous solution or pH outside the optimal range. | Prepare fresh working solutions daily.[1] Ensure the pH of your buffer is between 5.0 and 7.0.[2] |
| Inconsistent experimental results. | Degradation of this compound in the stock or working solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. Prepare fresh working solutions for each experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Polar Solvents
| Solvent | Approximate Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 30[1] | Recommended for high concentration stock solutions. |
| Ethanol | ~ 30[1] | Suitable for stock solutions. |
| Dimethylformamide (DMF) | ~ 30[1] | Another option for preparing concentrated stock solutions. |
| Water | 125 (with ultrasonication) | Can achieve high concentrations with physical assistance. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 1[1] | Typical for preparing working solutions for biological assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 397.46 g/mol for the anhydrous form; adjust for the hydrate form if the water content is known)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 397.46 g/mol * 1000 mg/g = 3.97 mg
-
-
Weigh the this compound:
-
Carefully weigh out approximately 3.97 mg of this compound and place it in a microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
-
Dissolve the compound:
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol 2: Enhancing Aqueous Solubility using a Water-Ethanol Co-solvent System
Objective: To prepare a 5 mg/mL working solution of this compound in an aqueous buffer for a biological experiment.
Materials:
-
This compound
-
Ethanol (100%)
-
Phosphate-Buffered Saline (PBS), pH 7.0
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a concentrated stock solution in ethanol:
-
Dissolve this compound in 100% ethanol to make a 30 mg/mL stock solution.
-
-
Prepare the co-solvent working solution:
-
To prepare 1 mL of a 5 mg/mL final solution, calculate the required volume of the stock solution: V1 = (5 mg/mL * 1 mL) / 30 mg/mL = 0.167 mL (167 µL)
-
In a clean tube, add 167 µL of the 30 mg/mL this compound stock solution in ethanol.
-
Add 833 µL of PBS (pH 7.0) to the tube.
-
-
Mix thoroughly:
-
Vortex the solution until it is clear and homogenous. If any cloudiness persists, brief sonication may be helpful.
-
-
Final Concentration Check:
-
The final concentration of ethanol in this working solution is approximately 16.7%. Ensure this concentration is compatible with your experimental setup. If a lower ethanol concentration is required, you may need to prepare a more dilute final solution of this compound.
-
Signaling Pathways and Experimental Workflows
Sinigrin has been shown to exert its biological effects, in part, by modulating key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
Troubleshooting peak tailing in sinigrin hydrate HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of sinigrin hydrate, with a particular focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that extends further than its leading edge. This can negatively impact resolution, sensitivity, and the accuracy of quantification. This guide provides a systematic approach to troubleshooting peak tailing in this compound analysis.
Question: Why is my this compound peak tailing?
Answer: Peak tailing in the HPLC analysis of this compound can stem from several factors, often related to secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. The following sections detail the most common causes and their solutions.
Secondary Interactions with Residual Silanol Groups
A primary cause of peak tailing is the interaction of polar analytes with active sites on the stationary phase, such as residual silanol groups (Si-OH) on silica-based reversed-phase columns.[1][2][3] this compound, with its polar functional groups, can be susceptible to these unwanted interactions.
Solutions:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a powerful tool to control peak shape.[4][5][6][7] At a pH below 3, most silanol groups are protonated (Si-OH), reducing their ability to interact with the analyte through ion-exchange.[3][8]
-
Use of End-Capped Columns: Employing a highly deactivated, end-capped column can significantly reduce the number of available residual silanol groups, thereby minimizing secondary interactions and improving peak symmetry.[1][9][10]
-
Addition of Mobile Phase Modifiers: Incorporating buffers or ion-pairing reagents into the mobile phase can help to mask the residual silanol groups or interact with the analyte to improve its chromatographic behavior.[10][11][12] For instance, a method for sinigrin analysis successfully utilized a mobile phase containing 20 mM tetrabutylammonium at pH 7.0.[11][12][13]
Troubleshooting Workflow for Secondary Interactions
Caption: Troubleshooting secondary interactions causing peak tailing.
Mobile Phase and Sample Solvent Mismatch
The composition of the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing.[2][8]
Solutions:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase.[8]
-
Reduce Injection Volume: If using a stronger sample solvent is unavoidable, reducing the injection volume can minimize its detrimental effects on peak shape.[8]
-
Dilute Sample: Diluting the sample with the mobile phase can also help to mitigate the solvent mismatch effect.[8]
Column Overload
Injecting too much sample mass onto the column can saturate the stationary phase, leading to broadened and tailing peaks.[2][10]
Solutions:
-
Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject.
-
Decrease Injection Volume: Inject a smaller volume of the sample.
-
Use a Higher Capacity Column: If high concentrations are necessary, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load.[10]
Column Contamination and Degradation
Accumulation of strongly retained sample components on the column inlet or degradation of the stationary phase can lead to peak tailing.[2][10] A void at the head of the column can also cause peak distortion.[8]
Solutions:
-
Use a Guard Column: A guard column installed before the analytical column can protect it from strongly retained impurities.[14]
-
Implement Sample Clean-up: Utilize solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components before injection.[1]
-
Column Washing: Flush the column with a series of strong solvents to remove contaminants.
-
Replace the Column: If the above measures do not resolve the issue, the column may be irreversibly damaged and require replacement.[8]
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for this compound analysis?
A1: A common approach involves reversed-phase chromatography on a C18 column.[11][12] One validated method utilizes a mobile phase consisting of 20 mM tetrabutylammonium and acetonitrile (80:20, v/v) at a pH of 7.0, with a flow rate of 0.5 mL/min and UV detection at 227 nm.[11][12][13] Another method for glucosinolates uses an acetonitrile-water gradient on a C18 column at 40 °C with detection at 229 nm.[15]
Q2: How does the mobile phase pH affect the retention and peak shape of this compound?
A2: The pH of the mobile phase can significantly alter the ionization state of both the this compound and the residual silanol groups on the silica-based stationary phase.[4][5][6][7] If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms may exist, potentially leading to split or broad peaks.[4][5] For basic compounds, operating at a lower pH (e.g., < 3) can protonate the silanol groups, reducing secondary interactions and improving peak shape.[8] Conversely, for acidic compounds, a lower pH suppresses ionization, leading to longer retention times.[7][16]
Q3: Can issues with my HPLC system cause peak tailing?
A3: Yes, extra-column volume can contribute to peak broadening and tailing.[2][17] This can be caused by using tubing with a large internal diameter or by improper connections between the injector, column, and detector.[18] It is crucial to minimize the length and internal diameter of all tubing and to ensure that all fittings are properly seated.
Experimental Protocols and Data
Table 1: Example HPLC Parameters for Sinigrin Analysis
| Parameter | Method 1[11][12][13] | Method 2[15] |
| Column | C18 Analytical Column | Reversed-phase C18 (4.6 x 150 mm, 3 µm) |
| Mobile Phase | 20 mM Tetrabutylammonium:Acetonitrile (80:20, v/v) | Acetonitrile-Water Gradient |
| pH | 7.0 | Not specified |
| Flow Rate | 0.5 mL/min | 0.75 mL/min |
| Detection | UV at 227 nm | UV at 229 nm |
| Column Temp. | Not specified | 40 °C |
Protocol: Mobile Phase Preparation (Method 1)
-
Prepare 20 mM Tetrabutylammonium (TBA) solution:
-
Weigh the appropriate amount of a TBA salt (e.g., tetrabutylammonium hydrogen sulfate).
-
Dissolve in a known volume of HPLC-grade water.
-
-
Prepare the mobile phase:
-
In a suitable container, combine 800 mL of the 20 mM TBA solution with 200 mL of HPLC-grade acetonitrile.
-
Adjust the pH of the final mixture to 7.0 using a suitable acid or base (e.g., phosphoric acid or sodium hydroxide).
-
-
Degas the mobile phase:
-
Degas the prepared mobile phase using sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system.
-
Logical Relationship of Peak Tailing Causes
Caption: Key contributors to peak tailing in HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. acdlabs.com [acdlabs.com]
- 6. moravek.com [moravek.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. chromtech.com [chromtech.com]
- 18. support.waters.com [support.waters.com]
Technical Support Center: Purification of Sinigrin Hydrate Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sinigrin hydrate extracts. Our aim is to help you overcome common challenges in removing co-extractive impurities and ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and purification of this compound.
Issue 1: Low Yield of Sinigrin
Q: My final yield of purified sinigrin is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low sinigrin yield can stem from several factors throughout the extraction and purification process. Here’s a systematic approach to troubleshoot this issue:
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Incomplete Myrosinase Inactivation: The enzyme myrosinase, naturally present in plant material, rapidly degrades sinigrin upon tissue damage.[1] Inadequate inactivation of this enzyme is a primary cause of low yield.
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Suboptimal Extraction Solvent: The choice of solvent and its concentration are critical for efficient sinigrin extraction.
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Inefficient Ion-Exchange Chromatography: Problems with the ion-exchange column can lead to poor binding or elution of sinigrin.
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Solution:
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Column Equilibration: Ensure the column is thoroughly equilibrated with the appropriate buffer before loading the sample. Incomplete equilibration can result in poor binding.
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pH and Ionic Strength: Verify the pH and ionic strength of your sample and buffers. For anion exchange chromatography, the pH should be appropriate for sinigrin to carry a negative charge.
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Elution Conditions: The concentration of the elution salt (e.g., potassium sulfate) may be too low for efficient elution. A stepwise or gradient elution might improve recovery.[6]
-
-
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Sinigrin Degradation: Sinigrin can degrade under certain conditions of temperature and pH.
Issue 2: Poor Purity of the Final Sinigrin Extract
Q: My purified sinigrin extract shows the presence of significant impurities in the HPLC analysis. How can I improve the purity?
A: The presence of co-extractive impurities is a common challenge. Here are strategies to enhance the purity of your this compound:
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Initial Sample Preparation: Proper initial treatment of the plant material can minimize the co-extraction of impurities.
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Pre-Chromatography Cleanup: Removing major classes of impurities before ion-exchange chromatography can improve the efficiency of the primary purification step.
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Solution: A precipitation step can be effective. For instance, adding lead acetate or barium acetate can precipitate proteins and other interfering substances. However, ensure complete removal of these reagents in subsequent steps.
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Optimizing Ion-Exchange Chromatography: This is the most critical step for removing charged impurities.
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Solution:
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Resin Selection: The choice of anion exchange resin is important. Strongly basic resins have shown good adsorption of glucosinolates and selectivity against proteins.[11]
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Washing Steps: Incorporate thorough washing steps after loading the sample onto the column to remove unbound and weakly bound impurities. Washing with water or a low-concentration buffer can be effective.[6]
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-
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Post-Chromatography Polishing: An additional purification step may be necessary to achieve high purity.
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Solution: Consider a final recrystallization step. After elution and concentration, recrystallization from a solvent like 96% ethanol can significantly improve the purity of the final sinigrin product.[6]
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Issue 3: Unexpected Peaks in HPLC Chromatogram
Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing the purified sinigrin. What could be the source of these peaks and how do I identify them?
A: Unexpected peaks can arise from various sources, including sample degradation, contamination, or issues with the HPLC system itself.
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Sinigrin Degradation Products: If myrosinase is not completely inactivated, sinigrin can hydrolyze to form allyl isothiocyanate and other degradation products, which will appear as separate peaks.[1]
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Solution: Re-evaluate your myrosinase inactivation protocol. Ensure the temperature and duration are sufficient.
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Co-eluting Impurities: Some impurities may have similar chromatographic behavior to sinigrin under the employed HPLC conditions.
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Solution:
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Method Optimization: Adjust the mobile phase composition (e.g., the ratio of acetonitrile to the aqueous buffer) or the pH to improve the separation of sinigrin from the impurity peaks.[9]
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Gradient Elution: If using an isocratic method, switching to a gradient elution can often resolve co-eluting peaks.
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-
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Contamination from Solvents or System: Impurities in the mobile phase or from the HPLC system ("ghost peaks") can appear in the chromatogram.[12]
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Solution:
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High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
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System Cleaning: Flush the HPLC system, including the injector and column, with a strong solvent to remove any accumulated contaminants.[12]
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Blank Injections: Run a blank injection (mobile phase only) to determine if the unexpected peaks are coming from the system or the sample.[12]
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-
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Presence of Other Glucosinolates: The plant source may contain other glucosinolates besides sinigrin, which will appear as distinct peaks.[13]
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Solution: Use a reference standard for sinigrin to confirm its retention time. If other glucosinolate standards are available, they can be used for identification. Mass spectrometry (MS) coupled with HPLC can definitively identify the chemical nature of the unknown peaks.
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Frequently Asked Questions (FAQs)
Q1: What are the most common co-extractive impurities I should be aware of when purifying sinigrin?
A1: The most common co-extractive impurities include:
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Proteins: These are abundant in plant extracts and can interfere with chromatographic separation.[11]
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Pigments: Chlorophylls and carotenoids are common in extracts from green plant parts and can be challenging to remove.
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Lipids and Fats: Particularly prevalent in seed extracts.
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Other Glucosinolates: Many Brassica species contain a profile of different glucosinolates.[13]
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Inorganic Salts: These can be introduced from the plant material itself or from buffers used during extraction.
Q2: How can I prevent the enzymatic degradation of sinigrin during extraction?
A2: The key is to inactivate the myrosinase enzyme. This can be achieved by:
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Heat Treatment: Boiling the plant material in a solvent like 70% methanol or water for a short period (5-10 minutes) is a widely used and effective method.[2]
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Cold Solvent Extraction: Using cold methanol (e.g., -20°C) can also effectively inactivate myrosinase and prevent degradation.[3][5]
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Lyophilization: Freeze-drying the plant tissue prior to extraction also helps in preserving the integrity of sinigrin.[9]
Q3: What is the principle behind using ion-exchange chromatography for sinigrin purification?
A3: Sinigrin is an anionic glucosinolate due to the presence of a sulfate group.[11] This negative charge allows it to bind to a positively charged anion-exchange resin. Most neutral or positively charged impurities will not bind and can be washed away. Sinigrin can then be selectively eluted by using a solution containing a high concentration of a competing anion, such as sulfate (e.g., in the form of K₂SO₄).[6]
Q4: What are the optimal storage conditions for purified this compound extracts?
A4: To ensure stability, purified sinigrin extracts should be stored in a dry, dark place at low temperatures. Storing samples at 4-8°C in a refrigerator has been shown to maintain stability for at least 7 days.[9] For long-term storage, freezing at -20°C or below is recommended.
Q5: Can I quantify sinigrin without a pure reference standard?
A5: While a pure reference standard is essential for accurate quantification, a semi-quantitative estimation is possible. If you have a well-characterized extract with a known sinigrin concentration, it can be used to create a calibration curve. However, for reliable and publishable quantitative data, a certified reference standard is necessary.
Data Presentation
Table 1: Comparison of Sinigrin Extraction and Purification Efficiencies
| Plant Source | Extraction Method | Purification Method | Purity | Extraction Efficiency / Recovery | Reference |
| Armoracia rusticana (Horseradish) & Brassica nigra (Black Mustard) | Water or phosphate buffer (pH 7), 100°C, 20 min | Ion-Exchange Chromatography (DEAE Sephadex A-50) | 98.01 - 99.11% | 82.85 - 83.62% | [6][14] |
| Defatted Mustard Seeds | Not specified | Macroporous Anion Exchange Resin (PA312LOH) | Purity increased from 43.05% to 79.63% | 72.9% recovery of intact sinigrin | [11] |
| Raphanus sativus (Radish) Roots | 70% Ethanol (v/v) at 65°C for 15 min | Ion-Exchange Chromatography | Not specified | 95.66% mean recovery | [15] |
Experimental Protocols
Protocol 1: Extraction and Purification of Sinigrin via Ion-Exchange Chromatography
This protocol is adapted from methodologies described for the purification of sinigrin from Brassica species.[6][14]
1. Sample Preparation and Myrosinase Inactivation: a. Weigh 10 g of fresh, finely ground plant material. b. Immediately transfer the material to 100 mL of boiling 70% (v/v) aqueous methanol. c. Maintain boiling for 10 minutes to ensure complete inactivation of myrosinase. d. Cool the mixture to room temperature and filter to separate the extract from the solid plant material.
2. Initial Extract Cleanup: a. Concentrate the methanolic extract under reduced pressure at 40°C until most of the methanol is removed. b. To the remaining aqueous solution, add a 10% (w/v) solution of lead(II) acetate dropwise until no further precipitation is observed. This will precipitate proteins and other impurities. c. Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. d. To the supernatant, pass H₂S gas or add a stoichiometric amount of sodium sulfate to precipitate the excess lead as lead sulfide or lead sulfate. e. Centrifuge again to remove the precipitate and collect the clear supernatant.
3. Ion-Exchange Chromatography: a. Prepare an anion-exchange column (e.g., DEAE-Sephadex A-25). b. Equilibrate the column with a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5). c. Load the clear supernatant from step 2e onto the column. d. Wash the column with several volumes of deionized water to remove unbound neutral and cationic impurities. e. Elute the bound sinigrin using a gradient or step-wise increase in salt concentration (e.g., 0.1 M to 0.5 M potassium sulfate). f. Collect fractions and monitor for the presence of sinigrin using HPLC or a spectrophotometric method.
4. Final Purification and Isolation: a. Pool the sinigrin-containing fractions and concentrate them under reduced pressure. b. Desalt the concentrated solution if necessary using a suitable method like size-exclusion chromatography or dialysis. c. Lyophilize the desalted solution to obtain a crude powder of sinigrin. d. For higher purity, recrystallize the powder from hot 96% ethanol.
Protocol 2: HPLC Analysis of Sinigrin
This protocol is based on a validated RP-HPLC method for sinigrin quantification.[9][10][16]
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Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 20 mM tetrabutylammonium (TBA) in water:acetonitrile (80:20, v/v), with the pH adjusted to 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector at 227 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of pure this compound in the mobile phase and create a series of dilutions (e.g., 50 to 800 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dissolve the purified sinigrin extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: The concentration of sinigrin in the sample is determined by comparing its peak area to the calibration curve generated from the standards. The retention time for sinigrin under these conditions is typically around 3.6 minutes.[9][16]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] RESEARCHES REGARDING THE ISOLATION, PURIFICATION AND ANALYSIS OF SINIGRIN GLUCOSINOLATE FROM BRASSICA NIGRA AND ARMORACIA RUSTICANA | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Optimizing mobile phase for better separation of sinigrin hydrate in HPLC
Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of sinigrin hydrate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common and effective mobile phase for separating this compound on a C18 column is a mixture of an aqueous buffer and an organic solvent. A good starting point is an isocratic elution with a mobile phase consisting of 20 mM tetrabutylammonium (TBA) and acetonitrile (ACN) in a ratio of 80:20 (v/v), with the aqueous phase pH adjusted to 7.0.[1][2][3]
Q2: What is the typical retention time for this compound?
Retention time can vary significantly depending on the specific HPLC method parameters. However, with a C18 column and a mobile phase of 20 mM TBA:ACN (80:20, v/v) at a flow rate of 0.5 mL/min, a retention time of approximately 3.6 minutes has been reported.[1][2][3] Another method using a gradient elution with water and acetonitrile resulted in a retention time of 4.24 minutes.[4]
Q3: What is the optimal detection wavelength for this compound?
The maximum UV absorption for this compound is typically observed at or around 227 nm.[1][2] This wavelength is recommended for detection to achieve the highest sensitivity.
Q4: Can I use a different organic solvent than acetonitrile?
Yes, other organic solvents like methanol can be used. However, acetonitrile is a common choice for sinigrin analysis.[5][6] The choice of solvent will affect the polarity of the mobile phase and thus the retention time and selectivity of the separation.[6] If you switch to methanol, you will likely need to re-optimize the mobile phase composition.
Q5: Is a gradient or isocratic elution better for this compound analysis?
Both isocratic and gradient elution methods have been successfully used for sinigrin analysis.[5] Isocratic elution is simpler and can be sufficient for relatively clean samples.[1][2][3] Gradient elution, where the mobile phase composition changes during the run, is beneficial for complex samples containing compounds with a wider range of polarities, as it can improve peak resolution and reduce analysis time.[4][7][8]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution with Other Peaks
If you are observing poor separation between the this compound peak and other components in your sample, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for addressing poor peak resolution in HPLC analysis of this compound.
Detailed Steps:
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Adjust Mobile Phase Strength:
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If the sinigrin peak elutes too early (low retention), decrease the organic solvent (e.g., acetonitrile) percentage in the mobile phase. This will increase retention on a reversed-phase column.
-
If the sinigrin peak elutes too late (high retention), increase the organic solvent percentage to decrease retention time.
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-
Modify Aqueous Phase pH: The pH of the mobile phase can influence the ionization state of sinigrin and other sample components, thereby affecting their retention and the overall selectivity of the separation.[6][7] Experiment with adjusting the pH of the aqueous buffer within a range that is compatible with your column (typically pH 2-8 for silica-based C18 columns).
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Implement a Gradient Elution: For complex samples, an isocratic mobile phase may not provide sufficient resolution. A gradient elution, starting with a lower concentration of organic solvent and gradually increasing it, can help to better separate compounds with different polarities.[7][8]
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Consider a Different Mobile Phase Additive: Ion-pairing agents like tetrabutylammonium (TBA) are used to improve the retention and peak shape of ionic compounds like sinigrin.[1][2][3] If you are not using an ion-pairing agent, its addition could significantly improve separation.
Issue 2: Peak Tailing
Peak tailing, where the back half of the peak is wider than the front, can compromise peak integration and accuracy.
Logical Relationship for Peak Tailing Causes
Caption: Common causes leading to peak tailing in HPLC.
Detailed Steps:
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Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[9] Try diluting your sample and re-injecting.
-
Adjust Mobile Phase pH: The interaction of sinigrin with the stationary phase can be pH-dependent. Adjusting the pH of the mobile phase can help to ensure a consistent ionization state and reduce secondary interactions that cause tailing.[9]
-
Use a Mobile Phase Modifier: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask active silanol groups on the column packing material that can cause tailing.
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Evaluate Column Condition: A degraded or contaminated column can also lead to peak tailing. Try cleaning the column according to the manufacturer's instructions or replace it if it is old.[9]
Issue 3: Inconsistent Retention Times
Shifting retention times can make peak identification and quantification unreliable.
Troubleshooting Flow for Retention Time Variability
Caption: A systematic approach to troubleshooting inconsistent HPLC retention times.
Detailed Steps:
-
Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes.
-
Check the HPLC Pump: Fluctuations in pump pressure can lead to variable flow rates and, consequently, shifting retention times. Check for leaks in the system and ensure the pump is functioning correctly.
-
Verify Mobile Phase Preparation: Inaccuracies in the mobile phase composition can significantly impact retention times. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[9]
-
Control Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of the separation. Using a column oven to maintain a constant temperature will improve the reproducibility of retention times.[8]
Data Presentation
Table 1: Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 | C18 |
| Mobile Phase | 20 mM Tetrabutylammonium:Acetonitrile (80:20, v/v), pH 7.0[1][2][3] | Water (A) and Acetonitrile (B)[4] |
| Elution Type | Isocratic[1][2][3] | Gradient[4] |
| Flow Rate | 0.5 mL/min[1][2][3] | 0.5 mL/min[4] |
| Detection Wavelength | 227 nm[1][2] | 229 nm[4] |
| Retention Time | ~3.6 min[1][2][3] | 4.24 min[4] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound Quantification
This protocol is adapted from a validated method for the quantification of sinigrin.[1][2][3]
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Instrumentation:
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HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Reagents:
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Acetonitrile (HPLC grade)
-
Tetrabutylammonium hydrogen sulfate (for preparing the TBA solution)
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Water (HPLC grade)
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This compound reference standard
-
-
Mobile Phase Preparation:
-
Prepare a 20 mM solution of tetrabutylammonium in water.
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Adjust the pH of the TBA solution to 7.0 using a suitable buffer or acid/base.
-
Mix the 20 mM TBA solution with acetonitrile in a ratio of 80:20 (v/v).
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Degas the mobile phase using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
-
Detection: 227 nm
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
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Prepare the sample solution and inject it into the HPLC system.
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Identify the sinigrin peak based on the retention time of the standard and quantify using the calibration curve.
-
References
- 1. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. brocku.scholaris.ca [brocku.scholaris.ca]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: LC-MS Analysis of Sinigrin Hydrate and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the identification and quantification of sinigrin hydrate degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of sinigrin?
When plant tissue containing sinigrin is damaged, the enzyme myrosinase hydrolyzes it into several products. The most common and abundant product is Allyl Isothiocyanate (AITC), which is responsible for the pungent taste of mustard and horseradish.[1][2][3] Depending on factors like pH, temperature, and the presence of specific proteins, other products can be formed, including Allyl Thiocyanate (ATC), Allyl Cyanide (AC, a nitrile), and 1-cyano-2,3-epithiopropane (CETP).[4][5]
Q2: What is the general mechanism of sinigrin degradation?
Sinigrin itself is a stable glucosinolate.[5][6] Degradation is typically initiated by the myrosinase enzyme, which cleaves the glucose group to form an unstable aglycone intermediate.[1][5] This intermediate then spontaneously rearranges to form primarily Allyl Isothiocyanate (AITC).[1] This enzymatic process is often referred to as the "mustard oil bomb" and serves as a plant defense mechanism.[1] Thermal degradation under dry conditions can proceed through a different pathway, involving the formation of desulfo-sinigrin.[6]
Q3: Which ionization mode is best for analyzing sinigrin and its degradation products?
For intact glucosinolates like sinigrin, negative ion electrospray ionization (ESI-) is preferred.[7] This is because the sulfate group in the sinigrin structure is readily deprotonated, leading to a strong signal. For the degradation products, particularly isothiocyanates and amines, positive ion electrospray ionization (ESI+) is typically used, often after derivatization to enhance ionization efficiency.[7]
Q4: Why is derivatization sometimes necessary for analyzing degradation products like AITC?
Derivatization is used to improve the chromatographic retention and mass spectrometric detection of certain analytes. Isothiocyanates (ITCs) and amines can be derivatized to corresponding thioureas or N-acetamides, respectively.[7] This process enhances their ionization efficiency in ESI+ mode and can improve the stability and reproducibility of the analysis.[8]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or no detection of intact sinigrin. | Myrosinase enzyme was not properly inactivated during sample preparation. | Immediately after tissue disruption, inactivate myrosinase by heating the sample (e.g., in boiling 70-80% methanol) or by microwave treatment.[9][10] |
| Low recovery of AITC and other volatile products. | Analytes may have been lost due to evaporation during sample preparation (e.g., concentration steps with heat). | Minimize heating and exposure to vacuum. Keep samples cold. Consider derivatizing AITC with a reagent like N-acetyl-l-cysteine (NAC) to form a more stable, less volatile product.[8] |
| Poor chromatographic peak shape for sinigrin. | Sinigrin is a highly polar compound, which can lead to poor retention and peak shape on standard C18 columns. | Use a column designed for polar analytes, such as one with a polar endcapping or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[11] Alternatively, use ion-pairing reagents in the mobile phase, though this can complicate MS detection.[12] |
| Inconsistent quantification results. | Matrix effects from complex plant extracts are suppressing or enhancing the analyte signal. | Implement a standard addition protocol for quantification to compensate for matrix effects.[7] If available, use stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects. |
| Difficulty distinguishing between isomers (e.g., AITC and ATC). | Isomers have the same mass and may have similar retention times. | Optimize chromatographic separation to resolve the isomers. Utilize tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns for each isomer, allowing for confident identification based on their product ions. |
| Seeing unexpected peaks or degradation products. | Thermal degradation may have occurred during sample processing or in the hot LC injector. The pH of the extraction solvent may favor the formation of nitriles over isothiocyanates. | Reduce injector temperature if possible. Ensure the pH of the extraction and aqueous media is controlled (pH 5-7 favors ITC formation).[8][13] Investigate thermal degradation pathways which can produce nitriles and d-thioglucose.[6] |
Experimental Protocols & Workflows
Overall Experimental Workflow
The following diagram outlines the typical workflow for the extraction and analysis of sinigrin and its degradation products from a plant matrix.
References
- 1. Sinigrin - Wikipedia [en.wikipedia.org]
- 2. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Sinigrin Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of sinigrin hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a glucosinolate found in cruciferous vegetables like mustard seeds, broccoli, and Brussels sprouts.[1] Upon enzymatic hydrolysis by myrosinase, it forms allyl isothiocyanate (AITC), a compound with various reported biological activities, including anti-inflammatory and anti-cancer properties.[2][3] Sinigrin itself is a hydrophilic molecule with low bioavailability.[2] The primary challenge lies in its efficient conversion to the more bioactive and absorbable AITC in vivo.[1][4]
Q2: What are the main strategies to enhance the bioavailability of sinigrin?
A2: The key strategies focus on facilitating the conversion of sinigrin to AITC and protecting it from degradation. These include:
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Co-administration with Myrosinase: Myrosinase is the enzyme essential for the hydrolysis of sinigrin into AITC.[1] Since cooking can inactivate plant-derived myrosinase, co-delivering a stable source of the enzyme with sinigrin is a primary strategy.[4]
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Leveraging Gut Microbiota: The human gut microbiota possesses myrosinase-like activity and can convert sinigrin to AITC.[5]
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Advanced Formulation Techniques: Encapsulation methods such as liposomes and nanoparticles can protect sinigrin from premature degradation and enhance its delivery to sites of absorption and microbial activity.[4][6]
Q3: What is the role of gut microbiota in sinigrin metabolism?
A3: The gut microbiota plays a crucial role in the metabolism of sinigrin, especially when plant myrosinase is inactivated by cooking.[5] Certain bacteria in the colon can produce enzymes that hydrolyze sinigrin to AITC.[5][7] The conversion rate can vary significantly between individuals, with studies showing that between 10% and 30% of sinigrin can be converted to AITC by different human microflora.[5]
Q4: How do formulation strategies like liposomes and nanoparticles improve bioavailability?
A4: Liposomes and nanoparticles are lipid-based and polymer-based delivery systems, respectively, that can encapsulate sinigrin. This encapsulation can:
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Protect Sinigrin: Shield the compound from the harsh environment of the upper gastrointestinal tract.
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Enhance Absorption: The small size of these particles can improve uptake by intestinal cells.[1]
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Controlled Release: Formulations can be designed for targeted or sustained release of sinigrin, potentially increasing the opportunity for enzymatic conversion in the lower gut.[6][8]
Troubleshooting Guides
Issue 1: Low Conversion of Sinigrin to Allyl Isothiocyanate (AITC) in vivo
| Potential Cause | Troubleshooting Step |
| Inactivated Myrosinase: Heat from food processing or formulation preparation has destroyed the activity of the myrosinase enzyme. | - If using a plant source of myrosinase, avoid heating above 50-60°C. - Consider using a purified, more thermostable myrosinase preparation. - Test the activity of your myrosinase source before in vivo experiments using an in vitro assay. |
| Suboptimal pH for Myrosinase Activity: The pH of the formulation or the gastrointestinal environment is not optimal for myrosinase. | - Myrosinase activity is pH-dependent, with optimal activity for some myrosinases in the acidic to neutral range.[9] - Consider enteric-coated formulations to protect the enzyme from stomach acid and release it in the more favorable pH of the small intestine. |
| Individual Variation in Gut Microbiota: The animal model or human subjects have a gut microbiome with low myrosinase-like activity. | - Pre-screen animal models for their ability to metabolize sinigrin. - In human studies, consider stratifying subjects based on their gut microbiome profiles if possible. |
| Rapid Transit Time: The formulation passes through the gastrointestinal tract too quickly for efficient enzymatic conversion. | - Formulate with mucoadhesive polymers to increase residence time in the intestine. |
Issue 2: Poor Performance of Sinigrin-Loaded Liposomes or Nanoparticles
| Potential Cause | Troubleshooting Step |
| Low Encapsulation Efficiency: A significant portion of sinigrin is not successfully encapsulated within the liposomes or nanoparticles. | - Optimize the formulation parameters, such as the lipid-to-drug ratio or polymer concentration. - For liposomes, the proliposome method has shown good encapsulation efficiency for sinigrin.[6] - Precisely measure encapsulation efficiency using a validated method, such as separating the encapsulated and free drug by centrifugation followed by HPLC quantification.[6][8] |
| Instability of the Formulation: The liposomes or nanoparticles are aggregating or leaking the encapsulated sinigrin before reaching the target site. | - Incorporate stabilizing agents like cholesterol in liposomal formulations.[10] - Characterize the physical stability of your formulation over time and under relevant physiological conditions (e.g., simulated gastric and intestinal fluids). - Measure particle size and zeta potential to monitor for aggregation.[8] |
| Premature Release of Sinigrin: The formulation releases sinigrin too early in the gastrointestinal tract. | - Modify the composition of the lipid bilayer or polymer matrix to slow down the release rate. - Consider using pH-sensitive polymers that trigger release in the desired region of the intestine. |
Experimental Protocols
Protocol 1: Preparation of Sinigrin-Loaded Liposomes using the Proliposome Method
This protocol is adapted from a published study on sinigrin encapsulation.[6]
Materials:
-
Soy lecithin (e.g., Phospholipon 90G)
-
This compound
-
Ethanol
-
Deionized water
-
Methanol (for analysis)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Magnetic stirrer with heating plate
-
Homogenizer
-
Centrifuge
-
HPLC system
Procedure:
-
Preparation of the Proliposome Mixture:
-
In a beaker, combine soy lecithin, ethanol, and water (a common starting ratio is 1:0.8:2, w/w/w).
-
Heat the mixture to 60°C while stirring at 800 rpm until a homogenous mixture is formed.[6]
-
-
Encapsulation of Sinigrin:
-
Dissolve this compound in the aqueous phase before adding it to the lipid/ethanol mixture.
-
The amount of sinigrin to add will depend on the desired final concentration and loading efficiency.
-
-
Formation of Liposomes:
-
Hydrate the proliposome mixture with PBS or another appropriate aqueous buffer while stirring to form the liposomal suspension.
-
-
Determination of Encapsulation Efficiency:
-
Dilute the liposome suspension (e.g., 10-fold).
-
Centrifuge the diluted suspension at high speed (e.g., 21,952 x g for 1 hour at 10°C) to separate the liposomes (pellet) from the supernatant containing unencapsulated sinigrin.[6][8]
-
Carefully collect the supernatant for analysis.
-
Dissolve the pellet in methanol to disrupt the liposomes and release the encapsulated sinigrin.
-
Quantify the amount of sinigrin in the supernatant and the dissolved pellet using a validated HPLC method.
-
Calculate the encapsulation efficiency as: (Amount of sinigrin in pellet) / (Total amount of sinigrin added) * 100%. An efficiency of around 62% has been reported using this method.[6]
-
Protocol 2: In Vivo Evaluation of Sinigrin Bioavailability in a Rat Model
This protocol is a general guideline based on published animal studies.[11][12]
Materials:
-
This compound formulation (e.g., aqueous solution, liposomal suspension)
-
Control vehicle (e.g., water, empty liposomes)
-
Male Wistar rats (or other appropriate strain)
-
Oral gavage needles
Equipment:
-
Animal housing facilities
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
HPLC system for plasma analysis
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the housing conditions for at least one week.
-
Divide the rats into experimental groups (e.g., control, sinigrin solution, sinigrin-liposomes). A typical group size is 6-10 rats.
-
-
Dosing:
-
Administer the sinigrin formulation or control vehicle to the rats via oral gavage. A common dose used in studies is 50 μmol/kg body weight.[11]
-
-
Blood Sampling:
-
Collect blood samples from the rats at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-administration. The sampling site can be the tail vein or via cardiac puncture at the end of the study.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma. . Store the plasma samples at -80°C until analysis.
-
-
Quantification of Sinigrin and AITC in Plasma:
-
Develop and validate an HPLC method for the simultaneous quantification of sinigrin and AITC in plasma.[13]
-
Extract sinigrin and AITC from the plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Analyze the extracted samples by HPLC.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of sinigrin and AITC versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to assess bioavailability.
-
Protocol 3: HPLC Method for Quantification of Sinigrin and Allyl Isothiocyanate
This method is based on a validated reversed-phase HPLC protocol.[13][14]
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an ion-pairing agent (e.g., 20 mM tetrabutylammonium) and acetonitrile (e.g., 80:20, v/v), with the pH adjusted to 7.0.[14]
-
Flow Rate: 0.5 mL/min[14]
-
Detection: UV detector at 227 nm for sinigrin.[14] AITC can also be detected in the same run.[13]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard Preparation:
-
Prepare stock solutions of this compound and AITC in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 50 to 800 µg/mL for sinigrin).[14]
Sample Preparation:
-
For plasma samples, perform a protein precipitation step by adding a 3-fold volume of acetonitrile, vortexing, and centrifuging. The supernatant can then be injected into the HPLC system.
-
For other aqueous samples, filter through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the peaks for sinigrin and AITC based on their retention times and the calibration curve. The retention time for sinigrin under these conditions has been reported to be around 3.6 minutes.[14]
Quantitative Data Summary
Table 1: In Vitro Conversion of Sinigrin to Allyl Isothiocyanate (AITC) by Human Gut Microbiota
| Sinigrin Concentration | Microbiota Source | Conversion to AITC (%) | Reference |
| 1 mM | Pooled Human Microflora | 1% | [5] |
| 15 mM | Pooled Human Microflora | 4% | [5] |
| 12 mM | Individual Human Microflora | 10-30% (mean 19%) | [5] |
Table 2: In Vivo Effects of Sinigrin and AITC Administration in Rats (4-hour study)
| Treatment (Dose) | Change in Blood Glucose | Change in Liver Triacylglycerols | Reference |
| AITC (25 µmol/kg) | No significant change | +40.6% | [11] |
| AITC (50 µmol/kg) | +34.1% | +40.2% | [11] |
| Sinigrin (50 µmol/kg) | No significant change | No significant change | [11] |
Signaling Pathways and Experimental Workflows
References
- 1. Sinigrin - Wikipedia [en.wikipedia.org]
- 2. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Secure Verification [rimi.imi.bg.ac.rs]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. Multidirectional Time-Dependent Effect of Sinigrin and Allyl Isothiocyanate on Metabolic Parameters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Proliferative Activities of Sinigrin on Carcinogen-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Purification of sinigrin hydrate from crude extracts using anion-exchange resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sinigrin hydrate from crude extracts using anion-exchange resin.
Frequently Asked Questions (FAQs)
1. What is the principle behind using anion-exchange resin for sinigrin purification?
Sinigrin is a glucosinolate, which is a type of β-thioglucoside-N-hydroxysulfate.[1][2][3] The presence of the sulfate group gives sinigrin a negative charge, making it an anion. Anion-exchange chromatography separates molecules based on their net negative charge. The stationary phase (the resin) contains fixed positive charges that reversibly bind negatively charged molecules like sinigrin. By carefully controlling the buffer conditions (pH and ionic strength), sinigrin can be selectively bound to the resin while neutral or positively charged impurities are washed away. Sinigrin is then eluted by increasing the ionic strength of the buffer, which disrupts the electrostatic interaction with the resin.
2. Which type of anion-exchange resin is best for sinigrin purification?
Studies have shown that strongly basic anion-exchange resins, such as PA312LOH and D261, are effective for the adsorption of glucosinolates like sinigrin.[1][3] These resins demonstrate good selectivity for glucosinolates over other compounds like proteins.[1][2][3] Weak anion-exchange resins can also be used, and the choice may depend on the specific composition of the crude extract and the desired purity of the final product.[1][2][3]
3. What are the key steps in purifying sinigrin using an anion-exchange column?
The general workflow for sinigrin purification using an anion-exchange column involves the following key steps:
-
Crude Extract Preparation: This typically involves extracting sinigrin from the plant material (e.g., defatted mustard seeds) using a suitable solvent, often with heating to inactivate the myrosinase enzyme which can degrade sinigrin.[4][5]
-
Column Equilibration: The anion-exchange column is washed with a buffer of a specific pH and low ionic strength to prepare it for sample loading.
-
Sample Loading: The crude extract, adjusted for pH and ionic strength, is passed through the column. Sinigrin and other anionic molecules will bind to the resin.
-
Washing: The column is washed with the equilibration buffer to remove unbound and weakly bound impurities.
-
Elution: Sinigrin is recovered from the column by passing a buffer with a higher ionic strength (e.g., a salt solution like KCl or NaCl) through it.[1][2] This disrupts the binding of sinigrin to the resin, allowing it to be collected in the eluate.
-
Resin Regeneration: The resin is washed with a strong base (e.g., NaOH) to remove any remaining bound substances and prepare it for reuse.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Sinigrin Recovery | 1. Incomplete binding to the resin. 2. Premature elution of sinigrin. 3. Incomplete elution from the resin. 4. Sinigrin degradation. | 1. Ensure the pH of the crude extract is appropriate for sinigrin to be negatively charged and for the resin to be positively charged. The flow rate during loading should be slow enough to allow for binding. 2. Check the ionic strength of the wash buffer; it may be too high. 3. Increase the salt concentration of the elution buffer or increase the volume of the elution buffer.[1][2] 4. Inactivate the myrosinase enzyme in the crude extract by heating.[5] Sinigrin is relatively stable at neutral pH but less stable at high pH.[6] |
| Low Purity of Eluted Sinigrin | 1. Co-elution of other anionic impurities. 2. Inadequate washing of the column. 3. Resin fouling. | 1. Optimize the elution gradient. A stepwise or linear gradient of increasing salt concentration may provide better separation than a single-step elution. 2. Increase the volume of the wash buffer to ensure all unbound impurities are removed before elution. 3. Ensure proper pretreatment of the crude extract to remove particulates and oils that can foul the resin.[7] |
| Poor Flow Rate or High Backpressure | 1. Clogging of the column with particulate matter from the crude extract. 2. Resin fouling with oils, greases, or precipitated proteins.[7] 3. Compaction of the resin bed. | 1. Centrifuge or filter the crude extract before loading it onto the column. 2. Pre-treat the extract to remove lipids. If fouling occurs, clean the resin according to the manufacturer's instructions. This may involve washing with a surfactant or a caustic solution.[7] 3. Repack the column. |
| Inconsistent Results Between Runs | 1. Inadequate resin regeneration. 2. Degradation of the resin. | 1. Ensure the resin is fully regenerated with a solution like NaOH to remove all bound substances before starting a new purification run.[1][2] Improper regeneration can lead to scaling.[7] 2. Avoid harsh conditions (e.g., strong oxidants) that can degrade the resin.[7] |
Data Presentation
Table 1: Comparison of Sinigrin Purification Efficiency in Different Modes
| Mode | Initial Purity (%) | Final Purity (%) | Sinigrin Recovery (%) | Reference |
| Static (Batch) Mode | 43.05 | 79.63 | 72.9 | [1][2] |
| Dynamic (Continuous) Mode | Not Specified | Not Specified | 64.5 | [1][2] |
Table 2: Recovery of Sinigrin and Gluconapin with Further Purification
| Compound | Purification Method | Purity (%) | Recovery (%) | Reference |
| Sinigrin | Anion-Exchange + MPLC | 97 | 76.03 | [3] |
| Gluconapin | Anion-Exchange + MPLC | 95 | 77.38 | [3] |
Experimental Protocols
1. Preparation of Crude Extract from Defatted Mustard Seeds
This protocol is a generalized procedure based on common practices.[4][5]
-
Grinding: Grind the defatted mustard seeds into a fine powder.
-
Enzyme Inactivation: Add the ground seeds to boiling water (e.g., a 1:10 solid-to-liquid ratio) and maintain at boiling temperature for 5-10 minutes to inactivate the myrosinase enzyme.
-
Extraction: Cool the mixture and perform the extraction, for example, with 70% ethanol at 65°C for 15 minutes.[4]
-
Clarification: Centrifuge the mixture to pellet the solid material. Collect the supernatant.
-
Solvent Evaporation: If an organic solvent was used for extraction, evaporate it to obtain a concentrated aqueous extract.[4]
-
Pre-filtration: Filter the crude extract through a suitable filter to remove any remaining particulate matter before applying it to the anion-exchange column.
2. Anion-Exchange Chromatography for Sinigrin Purification
This protocol is a generalized procedure for column chromatography.[1][2][4]
-
Resin Selection: Choose a suitable anion-exchange resin, for example, a strongly basic resin like PA312LOH.[1]
-
Column Packing: Pack a chromatography column with the selected resin.
-
Equilibration: Equilibrate the column by washing it with 2-3 bed volumes of a starting buffer (e.g., an acetate buffer at pH 5.5) with low ionic strength.[4]
-
Sample Loading: Load the pre-filtered crude extract onto the column at a controlled flow rate.
-
Washing: Wash the column with the equilibration buffer until the absorbance of the effluent at a relevant wavelength (e.g., 227 nm or 229 nm) returns to baseline, indicating that all unbound impurities have been washed out.[2][4]
-
Elution: Elute the bound sinigrin using a buffer with a high salt concentration (e.g., 1 N KCl or NaCl).[1][8] Collect the fractions.
-
Monitoring: Monitor the fractions for the presence of sinigrin using a suitable analytical method such as HPLC.
-
Resin Regeneration: After elution, regenerate the column by washing it with a strong base like NaOH, followed by a water rinse and re-equilibration with the starting buffer for the next run.[1][2]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Sinigrin and Allyl Isothiocyanate
For Immediate Release
A detailed comparison of the anticancer properties of sinigrin, a glucosinolate found in cruciferous vegetables, and its hydrolysis product, allyl isothiocyanate (AITC), reveals distinct mechanisms of action and potencies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Sinigrin, a natural glucosinolate present in plants of the Brassicaceae family such as broccoli and mustard seeds, is a precursor to the potent anticancer compound, allyl isothiocyanate (AITC).[1][2][3] The conversion of sinigrin to AITC is catalyzed by the enzyme myrosinase, which is released upon damage to the plant tissue.[2][4][5][6] While sinigrin itself has shown some anti-proliferative activity, it is widely considered a prodrug, with AITC being the primary bioactive agent responsible for the observed anticancer effects.[1][4][7] AITC has demonstrated significant efficacy in inhibiting the growth of various cancer cells by inducing apoptosis and causing cell cycle arrest.[8][9][10]
Quantitative Comparison of Anticancer Activity
The cytotoxic effects of sinigrin and AITC have been evaluated across a range of cancer cell lines, with AITC consistently demonstrating greater potency. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Sinigrin | H460 | Human Lung Carcinoma | 60 µg/mL | [11] |
| DU-145 | Human Prostate Carcinoma | 15.88 µg/mL | [12] | |
| HCT-15 | Human Colon Adenocarcinoma | 21.42 µg/mL | [12] | |
| A-375 | Human Melanoma | 24.58 µg/mL | [12] | |
| Hydrolyzed Sinigrin (AITC) | HL60 | Human Promyelocytic Leukemia | 2.71 µM | [13] |
| Allyl Isothiocyanate (AITC) | HL60/S | Human Promyelocytic Leukemia | 2.0 ± 0.3 µM (3h treatment) | [14] |
| HL60/AR | Doxorubicin-resistant Leukemia | 4.1 ± 0.4 µM (3h treatment) | [14] | |
| H1299 | Human Non-Small Cell Lung Cancer | 5 µM | [14] | |
| A549 | Human Non-Small Cell Lung Cancer | 10 µM | [14] | |
| GBM 8401 | Human Malignant Glioma | 9.25 ± 0.69 µM (24h treatment) | [14] | |
| MCF-7 | Human Breast Cancer (ER+) | ~5 µM | [14] | |
| MDA-MB-231 | Human Breast Cancer (Triple-Negative) | ~5 µM | [14] | |
| A375 | Human Melanoma | 12.0 ± 0.7 µM (48h treatment) | [14] | |
| B16-F10 | Murine Melanoma | 14.9 ± 3.7 µM (48h treatment) | [14] | |
| PC-3 | Human Prostate Cancer | IC50 in low µM range | [15] | |
| UM-UC-3 | Human Bladder Cancer | IC50 in low µM range | [7] | |
| HeLa | Human Cervical Cancer | IC50 in low µM range | [7] | |
| HT29 | Human Colorectal Cancer | IC50 in low µM range | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as treatment duration and specific assay protocols.
Mechanisms of Anticancer Action
Both sinigrin and AITC exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the specific molecular pathways they modulate differ.
Sinigrin: Induction of Apoptosis via the p53-Dependent Pathway
Studies have shown that sinigrin can induce apoptosis in cancer cells, such as liver cancer cells, by up-regulating the tumor suppressor protein p53.[1][16][17][18] Activation of p53 leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of pro-apoptotic proteins, which in turn activate caspases, the key executioners of apoptosis.[1][16][17][18] Sinigrin has also been observed to cause cell cycle arrest in the G0/G1 phase.[1][13][18]
Allyl Isothiocyanate (AITC): Multifaceted Anticancer Mechanisms
AITC demonstrates a broader range of anticancer mechanisms, including the induction of apoptosis through both intrinsic and extrinsic pathways, and cell cycle arrest at the G2/M phase.[7][9][19][20]
-
Apoptosis Induction: AITC-induced apoptosis is often associated with the activation of c-Jun N-terminal kinase (JNK).[9] Activated JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[21]
-
Cell Cycle Arrest: AITC has been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines, including prostate, bladder, cervical, and colorectal cancer cells.[7] This arrest is mediated by the down-regulation of key cell cycle regulatory proteins such as Cdc25B and Cdc25C, which are essential for entry into mitosis.[19][20] The inhibition of Cdc25C prevents the activation of the Cdk1/Cyclin B1 complex, a crucial driver of the G2/M transition.[22]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activities of sinigrin and AITC.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of sinigrin or AITC and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[4][9][20]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[9][20]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.[8][23]
-
Cell Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[8][23]
-
Incubation: Incubate the cells in the staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][8]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anticancer activities of sinigrin and AITC.
Caption: Sinigrin-induced apoptosis pathway.
Caption: AITC-induced apoptosis pathway.
Caption: AITC-induced G2/M cell cycle arrest.
Caption: General experimental workflow.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kumc.edu [kumc.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Proliferative Activities of Sinigrin on Carcinogen-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ucl.ac.uk [ucl.ac.uk]
A Comparative Analysis of Sinigrin Content in Different Brassica Species
For Researchers, Scientists, and Drug Development Professionals
Sinigrin, a glucosinolate found in plants of the Brassica family, is a precursor to allyl isothiocyanate, a compound with known therapeutic potential, including anticancer properties.[1][2] The concentration of sinigrin can vary significantly among different Brassica species and even between cultivars of the same species, making the selection of high-yield sources a critical step in research and drug development.[3] This guide provides a comparative analysis of sinigrin content across various Brassica species, supported by experimental data and detailed methodologies.
Quantitative Comparison of Sinigrin Content
The sinigrin content in various Brassica species, as determined by High-Performance Liquid Chromatography (HPLC), is summarized in the table below. The data reveals a wide range of sinigrin concentrations, highlighting the importance of species and genotype selection for maximizing its yield.
| Brassica Species | Genotype/Variety | Plant Part | Sinigrin Content (µmol/g Dry Matter) | Reference |
| Brassica napus | NRCG35 | Deoiled Cake | 173.14 | [4] |
| Brassica carinata | BCRC3 | Deoiled Cake | 165.42 | [4] |
| Brassica rapa | GS1 | Deoiled Cake | 128.06 | [4] |
| Brassica nigra | BSH1 | Deoiled Cake | 102.28 | [4] |
| Brassica juncea | SKM1744 | Deoiled Cake | 90.29 | [4] |
| Brassica juncea | T-6342 | Floral Part | 73.49 | [5] |
| Brassica juncea | B-85 glossy | Leaves | 64 | [5] |
| Brassica juncea | PM 25 | Deoiled Cake | 48.28 | [4] |
| Brassica juncea | RH-8701 | Stem | 32.46 | [5] |
| Brassica carinata | PC 5 | Deoiled Cake | 21.30 | [4] |
| Brassica campestris | BR 54 | Deoiled Cake | 16.09 | [4] |
| Brassica juncea | Varuna | Leaves | 14 | [5] |
| Brassica rapa | NRCY93 | Deoiled Cake | 10.61 | [4] |
| Brassica juncea | Kranti | Stem | 9.4 | [5] |
| Brassica campestris | NDTC 9502 | Deoiled Cake | 8.18 | [4] |
| Brassica napus | PBN2001 | Deoiled Cake | 7.51 | [4] |
| Brassica nigra | BHC 46 | Deoiled Cake | 6.84 | [4] |
| Eruca sativa | T27 | Deoiled Cake | 5.05 | [4] |
| Brassica juncea | GDM5 | Deoiled Cake | 4.93 | [4] |
| Eruca sativa | RTM314 | Deoiled Cake | 2.92 | [4] |
Experimental Protocols
The quantification of sinigrin in Brassica species is predominantly achieved through Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][6] The following is a generalized protocol based on methodologies cited in the literature.
Sample Preparation and Extraction
-
Plant Material: Collect the desired plant parts (e.g., seeds, leaves, stems) and lyophilize or oven-dry them to obtain a stable powder.
-
Extraction:
-
A common method involves extracting the ground plant material with boiling 70% methanol or a methanol-water mixture at high temperatures to deactivate myrosinase, the enzyme that degrades glucosinolates.[7][8]
-
Another effective solvent is a 50% (v/v) water/acetonitrile mixture.[1]
-
The extraction is typically performed for a set duration, for example, 25 minutes.[8]
-
-
Purification: The crude extract is often passed through an ion-exchange column, such as one containing cross-linked dextran gel (e.g., Sephadex G-25), to purify the glucosinolate fraction.[6][7]
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a C18 analytical column and a PDA or UV detector is used.[6][7]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and a buffer, such as 20 mM tetrabutylammonium acetate.[6]
-
Detection: Sinigrin is typically detected at a wavelength of 229 nm.[7]
-
Quantification: A standard curve is generated using a series of known concentrations of a sinigrin reference standard. The concentration of sinigrin in the plant samples is then determined by comparing the peak area from the sample chromatogram to the standard curve.[6][9]
Visualizing Key Processes
To better understand the underlying biochemistry and experimental procedures, the following diagrams illustrate the sinigrin biosynthesis pathway and a typical experimental workflow for its quantification.
Caption: Simplified Sinigrin Biosynthesis Pathway in Brassica.
Caption: Experimental Workflow for Sinigrin Quantification.
References
- 1. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biochemjournal.com [biochemjournal.com]
- 5. phytojournal.com [phytojournal.com]
- 6. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brocku.scholaris.ca [brocku.scholaris.ca]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to TLC and HPLC Methods for Sinigrin Hydrate Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of bioactive compounds are paramount. Sinigrin hydrate, a prominent glucosinolate found in plants of the Brassicaceae family, is of significant interest due to its potential therapeutic properties, including anticancer activities[1][2]. This guide provides a detailed comparison of two common chromatographic techniques for this compound analysis: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). We will delve into their experimental protocols, present comparative performance data, and offer guidance on selecting the appropriate method for your research needs.
Experimental Workflows: From Sample to Signal
The analytical workflow for both TLC and HPLC involves similar initial steps of sample preparation, followed by distinct chromatographic separation and detection processes. The general procedure is outlined below.
Caption: General experimental workflow for chromatographic analysis of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the precise quantification of sinigrin.[3] The following protocol is based on a validated Reverse-Phase (RP-HPLC) method.[1][2][4]
1. Instrumentation and Conditions:
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, and a UV or Photodiode Array (PDA) detector.
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mixture of 20 mM tetrabutylammonium (TBA) in water (pH adjusted to 7.0) and acetonitrile (ACN) in an 80:20 v/v ratio.[1][4]
-
Detection Wavelength: 227 nm, which is the maximum UV absorption wavelength for sinigrin.[1][4]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient (e.g., 25 ± 2 °C).[1]
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of 1000 µg/mL.[1][4]
-
Calibration Standards: Perform serial dilutions of the stock solution with water to create working standards at concentrations ranging from 50 to 800 µg/mL.[1][4]
-
Sample Extraction:
-
Lyophilize and grind the plant material to a fine powder.
-
Extract the powder with a solvent like 80% boiling methanol to inactivate the myrosinase enzyme and extract glucosinolates.[5][6]
-
Pass the extract through an ion-exchange column (e.g., DEAE-Sephadex A-25) to obtain a purified, sinigrin-rich fraction.[4][7]
-
Re-dissolve the final extract in a precise volume of ultrapure water before injection.[7]
-
3. Analysis:
-
Inject the standard solutions to construct a six-point calibration curve by plotting peak area against concentration.[4]
-
Inject the prepared sample extracts.
-
The sinigrin peak can be identified by comparing its retention time with that of the standard (approximately 3.6 minutes under the specified conditions).[2][4]
-
Quantify the amount of sinigrin in the sample using the regression equation from the calibration curve.[4]
Thin-Layer Chromatography (TLC)
TLC is a simpler, more rapid technique primarily used for the qualitative identification of compounds in a mixture.[6][8] It serves as an excellent preliminary screening tool.[6]
1. Materials and Conditions:
-
Stationary Phase: Pre-coated TLC plates (e.g., Silica gel 60 F254).
-
Mobile Phase (Solvent System): A mixture of Benzene: Acetic Acid: Water (6:7:3 v/v/v) has been reported for the separation of glucosinolates.[6]
-
Chamber: A glass TLC development chamber.
-
Visualization Reagent: Vanillin-H2SO4 or Vanillin-HCl spray reagent.[6]
2. Standard and Sample Preparation:
-
Prepare a standard solution of this compound in methanol.
-
Use the same methanol-extracted sample prepared for HPLC analysis. The extract should be concentrated before application.[6]
3. Analysis:
-
Using a capillary tube, spot a small amount of the standard and sample extracts onto the TLC plate, about 1 cm from the bottom edge.
-
Place the plate in the development chamber pre-saturated with the mobile phase.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top edge.
-
Remove the plate from the chamber and mark the solvent front. Air-dry the plate.
-
Spray the plate with the visualization reagent and heat it in an oven (e.g., 55-60°C) until colored spots appear.[6]
-
Identify the sinigrin spot in the sample by comparing its color and Retention Factor (Rf) value to the standard spot. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. For sinigrin, a reported Rf value is 0.36.[6]
Performance Comparison: HPLC vs. TLC
The choice between HPLC and TLC often depends on the analytical objective, whether it is precise quantification or rapid screening. The performance characteristics of each method are summarized below.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]
- 4. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imgroupofresearchers.com [imgroupofresearchers.com]
A Comparative Guide to the Efficacy of Different Solvents for Sinigrin Hydrate Extraction
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate extraction solvent is a critical step in the isolation of sinigrin hydrate, a glucosinolate found in plants of the Brassicaceae family with numerous therapeutic applications, including anticancer, anti-inflammatory, and antibacterial properties.[1] The efficiency of the extraction process directly impacts the yield and purity of the final product, thereby influencing subsequent research and development. This guide provides an objective comparison of various solvents for this compound extraction, supported by experimental data, to aid researchers in optimizing their extraction protocols.
Comparison of Extraction Solvent Efficacy
The choice of solvent significantly influences the yield of extracted sinigrin. Experimental data from various studies have demonstrated that aqueous organic solvents tend to be more efficient than pure water or pure organic solvents alone. A comparative summary of the performance of different solvents is presented below.
| Solvent System | Plant Material | Key Findings | Reference |
| 50% (v/v) Acetonitrile (boiling) | Mustard (cv. Centennial) Seed | Most efficacious solvent tested, yielding 15% more sinigrin than boiling water extraction. | [2][3] |
| 70% (v/v) Methanol (at 70°C) | Mustard Seed | Reported to be more effective than water for sinigrin extraction. | [3] |
| 70% (v/v) Methanol/Water | Brassica juncea tissues | Extracted 13% more sinigrin compared to boiling phosphate buffer. The degradation of sinigrin in this solvent was minimal (0.01%/minute). | [4] |
| 57% Ethanol (with ultrasonication) | Defatted Indian Mustard Seed | Optimized ultrasonic-stimulated extraction yielded a productivity of 3.84 ± 0.02%, which was a 70.67% increase compared to conventional extraction. | [5][6] |
| Boiling Water | Mustard (cv. Centennial) Seed | Less effective than 50% acetonitrile but allows for the quantification of both sinigrin and total isothiocyanates from the same extract. | [2][3] |
| Cold Methanol | Freeze-dried Kale Leaves | Yielded a significantly higher amount of total glucosinolates (34.3 ± 0.9 mg SEQ/g DW) compared to hot methanol extraction (30.3 ± 0.6 mg SEQ/g DW). | [7] |
| Acetic Acid followed by Ethanol | Mustard, Cabbage, or Broccoli | A patented method claims a sinigrin content of 20-40% in the final extract with an extraction rate of over 80%. | [8] |
Experimental Workflows & Protocols
The general workflow for this compound extraction involves sample preparation, the extraction process itself, followed by purification and analysis. The specific parameters for each step can vary depending on the chosen solvent and methodology.
Caption: A generalized workflow for the extraction and purification of this compound from plant material.
Below are representative protocols for some of the commonly used extraction methods.
1. Boiling Aqueous Acetonitrile Extraction
This method is highly effective for maximizing sinigrin yield.
-
Sample Preparation: Grind mustard seeds into a fine powder.
-
Extraction:
-
Add boiling 50% (v/v) aqueous acetonitrile to the mustard seed powder.
-
Maintain the mixture at boiling temperature for a specified duration (e.g., 10-20 minutes) with constant stirring.
-
-
Post-Extraction:
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant containing the extracted sinigrin.
-
For analysis by HPLC, the acetonitrile is typically removed by freeze-drying, and the residue is resuspended in water.[2]
-
2. Ultrasonic-Stimulated Ethanol Extraction
This method utilizes ultrasonic waves to enhance extraction efficiency.
-
Sample Preparation: Use defatted Indian mustard seed powder.
-
Extraction:
-
Post-Extraction:
-
Separate the solid residue from the liquid extract, typically by centrifugation or filtration.
-
The resulting supernatant is the sinigrin extract.
-
3. Hot Aqueous Methanol Extraction
Aqueous methanol is another effective solvent for sinigrin extraction.
-
Sample Preparation: Prepare finely ground Brassica juncea tissue.
-
Extraction:
-
Add 70% (v/v) aqueous methanol to the plant material.
-
Heat the mixture to 70°C for approximately 25 minutes with agitation.[4]
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the plant debris.
-
Carefully collect the supernatant for further processing.
-
4. Boiling Water Extraction
While not the highest-yielding method, boiling water is a simple and green alternative.
-
Sample Preparation: Use powdered mustard seeds.
-
Extraction:
-
Add boiling water to the seed powder.
-
Maintain the temperature and stir for a defined period.
-
-
Post-Extraction:
Signaling Pathways and Logical Relationships
The extraction of sinigrin is a physical process of dissolving the compound from the plant matrix into a solvent. The efficiency of this process is governed by the principles of mass transfer, influenced by factors such as the polarity of the solvent, temperature, particle size of the plant material, and the use of enhancing techniques like ultrasonication.
Caption: Factors influencing the sinigrin extraction process and its outcomes.
References
- 1. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brocku.scholaris.ca [brocku.scholaris.ca]
- 5. Optimization of ultrasonic-stimulated solvent extraction of sinigrin from Indian mustard seed (Brassica Juncea L.) using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Different Extraction Protocols on Brassica oleracea var. acephala Antioxidant Activity, Bioactive Compounds, and Sugar Profile [mdpi.com]
- 8. CN102048791B - Method for preparing sinigrin extract - Google Patents [patents.google.com]
A Comparative Guide to the Bioavailability of Synthetic and Plant-Derived Sinigrin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Key Insights and Comparison
The primary difference between synthetic and plant-derived sinigrin hydrate lies in their purity and the presence of co-factors that can influence biological activity. Synthetic sinigrin is a highly purified compound, whereas plant-derived sinigrin is often present in a complex mixture of other phytochemicals. This distinction is critical when considering bioavailability, as plant-derived extracts may contain enzymes like myrosinase or other compounds that can modulate the conversion of sinigrin to its bioactive metabolite, allyl isothiocyanate (AITC).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Synthetic this compound | Plant-Derived this compound |
| Chemical Formula | C₁₀H₁₆KNO₉S₂·xH₂O[1] | C₁₀H₁₆KNO₉S₂·xH₂O[1] |
| Molecular Weight | 397.46 g/mol (anhydrous basis)[2] | 359.36 g·mol⁻¹ (sinigrin)[3] |
| Appearance | White to faint beige powder or crystals[2] | Typically part of a complex plant extract, appearance varies |
| Solubility | Soluble in water, methanol, ethanol, and DMSO[1][4] | Highly water-soluble[5] |
| Melting Point | 128 °C (decomposes)[1][2] | Not applicable (as part of an extract) |
| Purity | ≥99.0% (TLC)[2] | Varies depending on extraction and purification methods |
Table 2: Comparison of Sinigrin Sources for Research
| Feature | Synthetic this compound | Plant-Derived Sinigrin Extract |
| Purity & Consistency | High purity and batch-to-batch consistency. | Purity and composition can vary based on plant source, age, and extraction method. |
| Presence of Myrosinase | Absent. Requires addition of external myrosinase for conversion to AITC. | May be present if not inactivated during extraction, leading to in-situ AITC formation. |
| Co-extractants | None. | Contains other glucosinolates, phenolics, and plant metabolites that could have synergistic or antagonistic effects.[6] |
| Bioavailability | Dependent on gut microbiota for conversion to AITC in the absence of co-administered myrosinase.[7] | Potentially higher local AITC production in the gut if active myrosinase is present. |
| Cost | Generally higher cost per unit of sinigrin. | Can be more cost-effective for large-scale studies if extraction facilities are available. |
| Regulatory Path | Well-characterized for pharmaceutical development. | Characterization of the entire extract is necessary for regulatory approval. |
Experimental Protocols
Extraction and Purification of Plant-Derived Sinigrin
The extraction of sinigrin from plant sources, typically seeds of Brassica species like mustard, involves several key steps to isolate the compound and remove impurities.
1. Sample Preparation: Fresh plant material (e.g., Raphanus sativus roots) is collected, washed, and cut into small pieces. To obtain a stable powder, the material is lyophilized (freeze-dried) for several days.[6]
2. Extraction: Various solvents can be used for extraction. A common method involves boiling the plant material in 70% ethanol or 50% aqueous acetonitrile.[8][9] For instance, 50g of freeze-dried powder can be extracted with 250 mL of 70% ethanol at 65°C for 15 minutes.[6] The mixture is then centrifuged to separate the supernatant containing the extract from the solid plant material. This process is often repeated to maximize the yield.[6]
3. Purification: The crude extract contains inorganic impurities and other plant compounds. To purify sinigrin, the ethanol is evaporated, and the residue is passed through an ion-exchange resin column, such as DEAE-Sephadex A-25.[6][10] The column is washed with buffers to remove unwanted compounds. Sinigrin is then eluted using a solution like potassium sulphate.[6] Further purification can be achieved by adding absolute ethanol to the eluate and evaporating the solvent.[6]
4. Quantification: The amount of sinigrin in the purified extract is quantified using High-Performance Liquid Chromatography (RP-HPLC).[6] The separation is typically achieved on a C18 column with a mobile phase containing a buffer like tetrabutylammonium.[6] Sinigrin is detected by UV absorbance at 227 nm.[4][6]
In Vitro Metabolism of Sinigrin
To study the conversion of sinigrin to AITC, an in vitro model simulating the conditions of the large intestine can be used.
1. Model Setup: A dynamic in vitro large-intestinal model is inoculated with a complex microflora of human origin.[7]
2. Sinigrin Addition: A solution of purified sinigrin (either synthetic or plant-derived) is added to the system.[7]
3. Sampling: Samples are collected from the model at various time points (e.g., every 3 hours) to monitor the degradation of sinigrin and the formation of AITC.[7]
4. Analysis: The concentrations of sinigrin and AITC in the samples are analyzed by HPLC.[7] This allows for the determination of the conversion rate of sinigrin to AITC by the gut microbiota. Studies have shown that between 10% and 30% of sinigrin is converted to AITC by human microflora in such models.[7]
Mandatory Visualization
References
- 1. chembk.com [chembk.com]
- 2. (−)-Sinigrin hydrate ≥99.0% (TLC) | 3952-98-5 [sigmaaldrich.com]
- 3. Sinigrin - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of sinigrin (2-propenyl glucosinolate) by the human colonic microflora in a dynamic in vitro large-intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Sinigrin Hydrate and Other Dietary Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of sinigrin hydrate, through its bioactive hydrolysis product allyl isothiocyanate (AITC), and other prominent dietary isothiocyanates (ITCs) such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC). The comparative analysis focuses on key biological activities relevant to therapeutic development, including anticancer, antioxidant (via Nrf2 activation), and anti-inflammatory effects. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to Dietary Isothiocyanates
Isothiocyanates are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, mustard, and Brussels sprouts.[1][2] Sinigrin, a glucosinolate found in mustard seeds and horseradish, is hydrolyzed by the enzyme myrosinase into allyl isothiocyanate (AITC), its primary bioactive form.[2][3][4] Similarly, SFN is derived from glucoraphanin in broccoli, and PEITC from gluconasturtiin in watercress.[1][5] These compounds are of significant interest in pharmacology due to their potent effects on cellular processes, including apoptosis induction in cancer cells, activation of the Nrf2 antioxidant response pathway, and modulation of inflammatory signaling.[6][7][8] This guide compares their efficacy based on available experimental data.
Data Presentation: Quantitative Comparison
Anticancer Activity: Inhibition of Cancer Cell Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for AITC, SFN, and PEITC in various human cancer cell lines, indicating their efficacy in inhibiting cell proliferation. Lower IC50 values denote higher potency.
Table 1: Comparative IC50 Values of Isothiocyanates in Human Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | Cell Type | IC50 (µM) | Treatment Duration |
| AITC | H1299 | Non-small cell lung cancer | 5 | Not Specified |
| A549 | Non-small cell lung cancer | 10 | Not Specified | |
| GBM 8401 | Brain (malignant glioma) | 9.25 ± 0.69 | 24 hours | |
| MCF-7 | Breast (ER+) | ~5 | Not Specified | |
| MDA-MB-231 | Breast (triple-negative) | ~5 | Not Specified | |
| T24 | Bladder | 26.9 ± 1.12 | 24 hours | |
| SFN | A549 | Non-small cell lung cancer | 10.29 ± 0.66 | 72 hours |
| MDA MB 231 | Breast (triple-negative) | 21 | Not Specified | |
| MCF-7 | Breast (ER+) | 15 | 48 hours | |
| T24 | Bladder | 15.9 ± 0.76 | 48 hours | |
| OECM-1 | Oral cancer | 5.7 | Not Specified | |
| PEITC | H1299 | Non-small cell lung cancer | 17.6 | 48 hours |
| H226 | Non-small cell lung cancer | 15.2 | 48 hours | |
| MCF7 | Breast (ER+) | 1.6 ± 0.1 | 6 days | |
| MDA-MB-231 | Breast (triple-negative) | 2.6 ± 0.8 | 6 days | |
| SK-BR-3 | Breast (HER2+) | 1.0 ± 0.4 | 6 days | |
| SKOV-3 | Ovarian | 27.7 | Not Specified | |
| OVCAR-3 | Ovarian | 23.2 | Not Specified |
Data compiled from multiple sources.[1][9][10][11][12][13][14][15] Note that experimental conditions such as cell seeding density and specific assay protocols can influence IC50 values.
Antioxidant Activity: Nrf2 Activation
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Its activation leads to the expression of numerous cytoprotective genes. The table below compares the ability of different ITCs to activate the Nrf2 pathway.
Table 2: Comparative Nrf2-ARE Pathway Activation by Isothiocyanates
| Isothiocyanate | Cell Line | Concentration | Fold Induction of Nrf2/ARE Activity |
| SFN | Caco-2 | 10 µM | 1.9-fold (Nrf2 nuclear accumulation) |
| PEITC | Nrf2+/+ macrophages | 5 µM | Not specified, but induced HO-1 |
| Moringa ITC (MIC-1) | HepG2-C8 | 1.25-5 µM | Similar to SFN |
Data from[7][16][17]. Direct quantitative comparisons of Nrf2/ARE luciferase reporter activity across multiple ITCs in the same study are limited. SFN is widely regarded as one of the most potent naturally occurring inducers of Nrf2.[7] Moringa isothiocyanate (MIC-1) has been shown to activate the Nrf2-ARE pathway at levels comparable to SFN.[7]
Anti-inflammatory Activity: NF-κB Inhibition
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. Its inhibition is a primary target for anti-inflammatory drug development.
Table 3: Comparative Anti-inflammatory Effects of Isothiocyanates
| Isothiocyanate | Assay | Cell Line | IC50 / Effect |
| AITC | NF-κB/TNF-α | Microglia | Significantly inhibited NF-κB mediated transcription |
| PEITC | NF-κB Inhibition | HT-29-N9 | Reference compound for comparison |
| Synthetic ITCs | NF-κB Inhibition | HT-29-N9 | Several analogs showed stronger inhibition than PEITC |
| SFN | NF-κB activity | Astrocytes/Glial cells | Inhibited NF-κB activity |
Data from[8][18][19][20]. Quantitative IC50 values for NF-κB inhibition are not consistently reported across studies for direct comparison. However, studies indicate that various ITCs, including AITC and SFN, effectively suppress the NF-κB signaling pathway.[8][20] Synthetic analogs of PEITC have been developed with even stronger NF-κB inhibitory activity.[18][19]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Nrf2 Antioxidant Response Pathway Activation by Isothiocyanates.
Caption: Intrinsic Apoptosis Pathway Induced by Isothiocyanates.
Caption: General Experimental Workflow for Comparing Isothiocyanates.
Experimental Protocols
MTT Cell Proliferation Assay
This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiocyanates (AITC, SFN, PEITC) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well. Pipette up and down to dissolve the crystals completely.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of isothiocyanates for a specified time. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Nrf2/ARE Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the activity of a reporter gene (luciferase) under the control of the Antioxidant Response Element (ARE).
Principle: Cells are stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the ARE. When a compound activates Nrf2, it translocates to the nucleus, binds to the ARE, and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to Nrf2 transcriptional activity.
Protocol:
-
Cell Seeding: Seed cells stably expressing the ARE-luciferase reporter construct (e.g., HepG2-ARE-C8) into a 96-well white, clear-bottom plate. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isothiocyanates. Include a positive control (e.g., tert-Butylhydroquinone, tBHQ) and a vehicle control. Incubate for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and add 20-50 µL of passive lysis buffer to each well. Shake for 15 minutes at room temperature to ensure complete lysis.
-
Luminescence Measurement: Add 50-100 µL of luciferase assay reagent (containing luciferin substrate) to each well.
-
Reading: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration in each well (determined by a separate assay like BCA) or to a co-transfected control reporter (e.g., Renilla luciferase). Express the results as fold induction over the vehicle-treated control.
Western Blot Analysis for Nrf2 and Caspase Activation
This technique is used to detect and quantify specific proteins in a sample, providing insights into pathway activation.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Nrf2, Keap1, cleaved Caspase-3, PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.
Protocol:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, Keap1, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Conclusion
The comparative data indicates that while sinigrin (as AITC), sulforaphane, and phenethyl isothiocyanate all exhibit potent anticancer, antioxidant, and anti-inflammatory properties, their efficacy can vary significantly depending on the specific compound, cell type, and biological endpoint.
-
Anticancer Activity: PEITC often displays the lowest IC50 values, suggesting the highest potency in inhibiting cancer cell proliferation in several breast and ovarian cancer cell lines.[12][21] AITC and SFN also show strong activity in the low micromolar range across various cancer types.[1][9]
-
Nrf2 Activation: Sulforaphane is widely recognized as a highly potent inducer of the Nrf2 pathway, a key mechanism for its antioxidant and chemopreventive effects.[7][16]
-
Anti-inflammatory Activity: All three ITCs demonstrate the ability to suppress the pro-inflammatory NF-κB pathway, contributing to their therapeutic potential.[8][18][20]
This guide provides a foundational dataset and standardized protocols for the comparative evaluation of these promising natural compounds. The choice of isothiocyanate for further drug development will likely depend on the specific therapeutic target and desired mechanism of action. Further research employing these standardized methodologies is crucial for a more definitive head-to-head comparison and for advancing these compounds toward clinical applications.
References
- 1. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinigrin - Wikipedia [en.wikipedia.org]
- 3. Sinigrin Monohydrate, synthetic - LKT Labs [lktlabs.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenethyl isothiocyanate inhibits metastasis potential of non-small cell lung cancer cells through FTO mediated TLE1 m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breast cancer cell growth inhibition by phenethyl isothiocyanate is associated with down-regulation of oestrogen receptor-α36 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective and Anti-Inflammatory Activities of Allyl Isothiocyanate through Attenuation of JNK/NF-κB/TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Sinigrin Hydrate: A Procedural Guide
The proper disposal of Sinigrin hydrate is critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, this compound and any materials contaminated with it must be managed as chemical waste in accordance with institutional and regulatory guidelines. It is imperative that this compound is not disposed of in the regular trash or down the drain.[1][2][3]
This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is used:
-
Eye Protection: Wear safety goggles with side-shields.[3][4]
-
Hand Protection: Use suitable, chemical-resistant protective gloves.[3][4]
-
Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[4]
-
Respiratory Protection: In cases of dust or aerosol formation, use a suitable respirator.[3][4]
Hazard Profile of this compound
This compound possesses multiple hazard classifications that dictate its handling and disposal requirements. The toxicological properties of this material have not been fully investigated, and it should be treated as hazardous.[5][6]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4] |
| Skin Irritation | H315 | Causes skin irritation. | [7] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [7] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [7] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [7] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [4] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
Follow this procedure to ensure the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation
-
A chemical is considered waste when it is no longer intended for use.[8][9]
-
Segregate this compound waste from other incompatible waste streams, such as strong acids, alkalis, or strong oxidizing agents.[4][8]
-
Collect all materials contaminated with this compound, including absorbent paper, gloves, and other disposable lab supplies, as hazardous waste.[9][10]
2. Container Selection and Labeling
-
Select a chemically compatible waste container that is in good condition, free from leaks, and has a secure, leak-proof screw-on cap.[8][10] Plastic containers are often preferred.[1]
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" tag to the container.[1][8][9]
-
The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[1][8]
-
The quantity or concentration of the waste.
-
The date of waste generation.
-
The specific location of origin (e.g., Building, Room Number).
-
The name and contact information of the Principal Investigator.[1]
-
Checkmarks indicating the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).[1]
-
3. Waste Accumulation and Storage
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[8][10]
-
Store the container in a designated and clearly marked hazardous waste storage area within the laboratory.
-
Always use secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[9][10] The secondary container must be able to hold 110% of the volume of the primary container.[10]
4. Arranging for Disposal
-
Do not dispose of this compound in the trash or down the drain.[1][3] This is strictly prohibited due to its toxicity and environmental hazards.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste collection.[1][10]
-
You may need to submit a completed hazardous waste information or pickup form.[1] Follow your institution's specific procedures for waste pickup scheduling.
5. Disposal of Empty Containers
-
A container that held this compound is also considered hazardous waste.
-
To decontaminate the empty container, it must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[8][9]
-
Crucially, the solvent rinsate from each rinse must be collected and disposed of as hazardous chemical waste. [8][9]
-
After the triple-rinse procedure, deface or remove all hazardous labels from the container.[9] The clean, defaced container may then be disposed of as regular trash or recycled, according to institutional policy.[8]
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Sinigrin monohydrate|64550-88-5|MSDS [dcchemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
